Ph-HTBA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)/b16-12+ |
InChI Key |
NUTNFGZHQLFKOZ-FOWTUZBSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(/C(=C/C(=O)O)/C1)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ph-HTBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ph-HTBA, chemically known as (E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-5H-benzo[1]annulen-6(7H)-ylidene)acetic acid, is a novel synthetic compound that has garnered significant interest in the field of neuropharmacology. It is a derivative of the NCS-382 scaffold and has been identified as a potent and selective modulator of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). CaMKIIα is a crucial enzyme involved in synaptic plasticity and neuronal signaling, making it a promising target for therapeutic interventions in neurological disorders such as ischemic stroke and neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic route.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The synthesis can be broadly divided into three key stages:
-
Suzuki Coupling: Introduction of the phenyl group at the 2-position of the benzo[1]annulene core via a palladium-catalyzed Suzuki cross-coupling reaction.
-
Wittig Reaction: Installation of the acetic acid side chain at the 6-position through a Wittig reaction with glyoxylic acid.
-
Reduction: Stereoselective reduction of the ketone functionality at the 5-position to the corresponding hydroxyl group, yielding the final this compound product.
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the this compound synthesis, along with tabulated quantitative data.
Step 1: Synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto the benzoannulene core.
Experimental Protocol:
A mixture of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 equiv), phenylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv) is taken in a round-bottom flask. A 4:1 mixture of N,N-dimethylformamide (DMF) and water is added, and the reaction mixture is degassed with argon for 15 minutes. The reaction is then heated to 100 °C and stirred for 2 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value |
| 2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 1.0 equiv |
| Phenylboronic acid | 1.5 equiv |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 equiv |
| Potassium carbonate | 2.0 equiv |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100 °C |
| Reaction Time | 2 hours |
| Yield | 90% |
Step 2: Synthesis of (E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid
This step utilizes a Wittig-type reaction to introduce the acetic acid moiety.
Experimental Protocol:
To a solution of 2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 equiv) in a 1:1 mixture of ethanol and water, sodium hydroxide (2.0 equiv) and glyoxylic acid monohydrate (1.5 equiv) are added. The reaction mixture is heated to reflux and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M HCl to pH 3-4. The resulting precipitate is filtered, washed with water, and dried under vacuum.
| Reagent/Parameter | Molar Ratio/Value |
| 2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 1.0 equiv |
| Sodium hydroxide | 2.0 equiv |
| Glyoxylic acid monohydrate | 1.5 equiv |
| Solvent | EtOH/H₂O (1:1) |
| Temperature | Reflux |
| Reaction Time | 16 hours |
| Yield | 78% |
Step 3: Synthesis of (E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (this compound)
The final step is the reduction of the ketone to a hydroxyl group using sodium borohydride in the presence of cerium(III) chloride (Luche reduction).
Experimental Protocol:
(E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (1.0 equiv) and cerium(III) chloride heptahydrate (1.2 equiv) are dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours. The reaction is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.
| Reagent/Parameter | Molar Ratio/Value |
| (E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid | 1.0 equiv |
| Cerium(III) chloride heptahydrate | 1.2 equiv |
| Sodium borohydride | 1.5 equiv |
| Solvent | Methanol |
| Temperature | 0 °C to room temp. |
| Reaction Time | 2 hours |
| Yield | 95% |
Mechanism of Action: this compound and CaMKIIα
This compound exerts its biological effect by binding to the hub domain of CaMKIIα. This interaction stabilizes the oligomeric structure of the enzyme, which is crucial for its function in neuronal signaling. The binding of this compound is believed to allosterically modulate the kinase activity, potentially offering a neuroprotective effect.
Caption: Mechanism of action of this compound.
Conclusion
This technical guide has detailed the synthetic pathway for this compound, a promising modulator of CaMKIIα. The three-step synthesis is efficient and provides good overall yields. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in synthesizing and further investigating this and related compounds for their therapeutic potential.
References
An In-depth Technical Guide on the Mechanism of Action of Ph-HTBA on CaMKIIα
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a high-affinity, brain-penetrant modulator of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). As a promising neuroprotective agent, understanding its precise mechanism of action is critical for its therapeutic development for conditions such as ischemic stroke and neurodegenerative disorders. This compound exerts its effects not by direct competitive inhibition at the ATP- or substrate-binding sites of the kinase domain, but through a unique allosteric mechanism involving the CaMKIIα hub domain. This guide provides a comprehensive overview of the binding characteristics, conformational changes, and downstream signaling consequences of this compound's interaction with CaMKIIα, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of CaMKIIα. Its primary interaction is with a specific binding cavity located within the oligomeric hub domain of the CaMKIIα holoenzyme[2][3]. This binding event initiates a cascade of effects that ultimately lead to the inhibition of the kinase's activity.
The key steps in this compound's mechanism of action are:
-
Binding to the Hub Domain: this compound, a γ-hydroxybutyric acid (GHB) analog, competitively binds to a distinct pocket within the CaMKIIα hub domain[2][3]. This interaction is selective for the α isoform of CaMKII.
-
Conformational Change and Hub Stabilization: Upon binding, this compound induces a significant conformational change in the hub domain. A notable feature of this change is the outward "flip" of the Tryptophan 403 (Trp403) residue located in a flexible loop of the hub domain. This binding and conformational alteration leads to a marked thermal stabilization of the hub oligomer.
-
Inhibition of Kinase Activity: The conformational changes originating in the hub domain are allosterically transmitted to the kinase domains. This results in a reduction of CaMKIIα's catalytic activity. Specifically, this compound has been shown to reduce Ca²⁺-stimulated autophosphorylation of CaMKIIα at Threonine 286 (Thr286) in primary cortical neurons and to inhibit the phosphorylation of its substrates.
-
Neuroprotective Effects: The inhibition of excessive CaMKIIα activity, particularly under pathological conditions like excitotoxicity, is believed to be the basis for this compound's neuroprotective effects observed in models of ischemic stroke.
Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with CaMKIIα.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 757 nM | Not specified | |
| Inhibition of [3H]HOCPCA Binding (Ki) | 1.4 µM | Not specified | |
| Inhibition of [3H]NCS-382 Binding (Ki) | 0.050 µM (for analog 1b) | Rat cortical homogenates | |
| Inhibition of Intrinsic Tryptophan Fluorescence (IC50) | 452 µM | Purified CaMKIIα 6x hub domain protein | |
| Maximum Thermal Shift (ΔTm) | 19 °C | Differential Scanning Fluorimetry (DSF) with purified CaMKIIα hub protein |
Note: Some specific values for this compound are part of a broader study on NCS-382 analogs, and the most potent analog (1b) is included for comparison where direct this compound data is not available in the provided search results.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for characterizing this compound's effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's interaction with CaMKIIα.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to CaMKIIα by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Rat cortical homogenates or whole-cell homogenates from HEK293T cells expressing recombinant CaMKIIα.
-
Radioligand: [³H]HOCPCA or [³H]NCS-382.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM KH₂PO₄, pH 6.0).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the membrane/cell homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes on ice or at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value of this compound and subsequently the Kᵢ value using the Cheng-Prusoff equation.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the thermal stability of the CaMKIIα hub domain in the presence and absence of this compound.
-
Materials:
-
Purified recombinant CaMKIIα hub domain protein.
-
This compound at various concentrations.
-
SYPRO Orange dye (5000x stock).
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).
-
Real-time PCR instrument.
-
-
Protocol:
-
Prepare a master mix of the CaMKIIα hub domain protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add varying concentrations of this compound to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of SYPRO Orange.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tₘ) is the midpoint of this transition.
-
Calculate the change in melting temperature (ΔTₘ) induced by this compound.
-
ADP-Glo™ Kinase Assay
This assay quantifies the kinase activity of CaMKIIα by measuring the amount of ADP produced during the phosphorylation of a substrate.
-
Materials:
-
Recombinant CaMKIIα holoenzyme.
-
Substrate: Syntide-2.
-
Calmodulin (CaM) (e.g., 30 nM).
-
ATP.
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Luminometer.
-
-
Protocol:
-
Set up the kinase reaction in a multi-well plate containing CaMKIIα, Syntide-2, CaM, ATP, and varying concentrations of this compound in the appropriate kinase buffer.
-
Incubate the reaction to allow for substrate phosphorylation (e.g., 60 minutes at room temperature).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Measurement of Thr286 Autophosphorylation
This is typically assessed using immunodetection methods in cell-based assays or with recombinant protein.
-
Materials:
-
Primary cortical neurons or HEK293T cells expressing CaMKIIα.
-
This compound.
-
Stimulation buffer (e.g., containing Ca²⁺ ionophores).
-
Lysis buffer.
-
Primary antibody specific for phosphorylated Thr286 of CaMKIIα (pThr286).
-
Primary antibody for total CaMKIIα.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blotting apparatus or ELISA plate reader.
-
-
Protocol (Western Blotting):
-
Treat the cells with this compound for a specified time.
-
Stimulate the cells to induce CaMKIIα activation and autophosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the anti-pThr286 antibody and the anti-total CaMKIIα antibody.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using chemiluminescence or fluorescence.
-
Quantify the band intensities to determine the ratio of pThr286 to total CaMKIIα.
-
Conclusion
This compound represents a novel class of CaMKIIα modulators with a distinct allosteric mechanism of action. By targeting the hub domain, it induces conformational changes that lead to the inhibition of kinase activity, a mechanism that confers neuroprotection in preclinical models. The detailed understanding of its interaction with CaMKIIα, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for the further development of this compound and related compounds as potential therapeutics for neurological disorders characterized by CaMKIIα dysregulation.
References
Ph-HTBA as a CaMKIIα Hub Domain Stabilizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel, high-affinity, brain-penetrant ligand that acts as a stabilizer of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. CaMKIIα is a critical serine/threonine kinase involved in synaptic plasticity, learning, and memory, making it a significant drug target for neurological disorders such as ischemic stroke and neurodegenerative diseases.[2][3][4][5] this compound represents a promising advancement, overcoming limitations of previous CaMKIIα inhibitors that often suffer from low subtype selectivity and poor brain permeability.
Developed as an analog of NCS-382, which is structurally related to the neuromodulator γ-hydroxybutyric acid (GHB), this compound demonstrates a distinct mechanism of action by selectively binding to and stabilizing the CaMKIIα hub domain. This guide details the quantitative data, experimental protocols, and signaling pathways associated with this compound's interaction with CaMKIIα.
Core Mechanism of Action
CaMKIIα exists as a dodecameric holoenzyme, with each subunit comprising a catalytic domain, a regulatory domain, and a C-terminal hub (or association) domain that forms the core of the structure. This compound exerts its effects not by competing at the ATP-binding site like traditional kinase inhibitors, but through a unique allosteric mechanism involving the hub domain.
Binding of this compound to a specific cavity within the hub domain induces significant conformational changes and stabilization. This interaction leads to several key downstream effects:
-
Marked Thermal Stabilization: this compound binding significantly increases the thermal stability of the hub domain oligomer, which is thought to be a key aspect of its functional consequences.
-
Distinct Trp403 Conformation: The binding causes a pronounced outward "flip" of the Tryptophan 403 (Trp403) residue located in a flexible loop of the hub domain. This conformational change is a distinguishing feature of this compound's interaction.
-
Modulation of Kinase Activity: In contrast to some smaller analogs, this compound reduces Ca²⁺-stimulated autophosphorylation of CaMKIIα at the Threonine 286 (Thr286) site in neurons. It also inhibits the phosphorylation of external substrates, such as syntide-2.
This distinct molecular interaction contributes to its neuroprotective effects, which have been observed in models of focal ischemic stroke.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound and related compounds with the CaMKIIα hub domain.
Table 1: Binding Affinity and Thermal Stabilization
| Compound | Binding Affinity (Kᵢ, μM) | ITF Quenching (IC₅₀, μM) | Thermal Shift (ΔTₘ, °C) |
|---|---|---|---|
| This compound | ~0.056 - 0.1 | 452 | 19.0 |
| NCS-382 | 0.34 | - | 16.7 |
| HOCPCA | - | - | - |
| GHB | 4.3 | - | - |
Binding affinity determined by radioligand displacement assays. Thermal shift measured by Differential Scanning Fluorimetry (DSF).
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Brain Permeability (Kₚ,ᵤᵤ) | 0.85 | Mouse | Indicates high permeability across the blood-brain barrier. |
| Microsomal Clearance | Low | Mouse, Human | Suggests good metabolic stability. |
| Cellular Permeability | Good | - | - |
Table 3: Functional Activity of this compound
| Assay | Parameter | Value | Conditions |
|---|---|---|---|
| Syntide-2 Phosphorylation | IC₅₀ | 388.6 μM (for PIPA, a similar analog) | ADP-Glo Kinase Assay, sub-maximal Calmodulin (30 nM) |
| Thr286 Autophosphorylation | - | Reduction Observed | Primary cortical neurons |
Note: Specific IC₅₀ for this compound on syntide-2 phosphorylation is not explicitly stated in the search results, but its inhibitory effect is confirmed. The value for the similar analog PIPA is provided for context.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from a substituted benzaldehyde.
-
Wittig Condensation: The initial aldehyde undergoes a Wittig condensation with a phosphonium bromide to yield a phenylpentenoic acid.
-
Hydrogenation & Cyclization: The product is then subjected to a two-step sequence involving hydrogenation followed by an intramolecular cyclization, which generates the core benzocycloheptanone structure.
-
Suzuki-Miyaura Coupling: A phenyl group is introduced via a Suzuki-Miyaura reaction with phenylboronic acid.
-
Claisen-Schmidt Condensation: The resulting ketone undergoes a Claisen-Schmidt condensation with glyoxylic acid.
-
Luche Reduction: A final chemoselective reduction of the α,β-unsaturated ketone to an allyl alcohol using Cerium(III) chloride (CeCl₃) and Sodium borohydride (NaBH₄) yields the target this compound molecule.
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics of this compound to the CaMKIIα hub domain.
-
Immobilization: Purified CaMKIIα hub protein (wild-type or a 6x mutant) is immobilized on the surface of a biosensor chip.
-
Analyte Injection: this compound, diluted in a two-fold series to various concentrations, is injected over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured over time to generate sensorgrams.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine kinetic parameters, including association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋).
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay quantifies the stabilization of the CaMKIIα hub domain upon ligand binding.
-
Preparation: A solution containing the purified CaMKIIα wild-type hub protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound is prepared.
-
Thermal Denaturation: The solution is subjected to a gradual temperature ramp in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds (melts), the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored as a function of temperature.
-
Tₘ Calculation: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein alone from the Tₘ in the presence of this compound.
Intrinsic Tryptophan Fluorescence (ITF) Quenching Assay
This method is used to experimentally confirm the conformational "flip" of the Trp403 residue.
-
Principle: The assay measures the native fluorescence of the Trp403 residue within the hub domain. When this compound binds and causes Trp403 to flip outward from its pocket, the change in its microenvironment leads to a quenching (decrease) of its fluorescence.
-
Execution: Purified CaMKIIα hub protein is excited with light at ~295 nm (to selectively excite tryptophan). The emission spectrum is recorded.
-
Titration: Increasing concentrations of this compound are added, and the fluorescence quenching is measured.
-
Analysis: The data are used to generate a concentration-dependent inhibition curve, from which an IC₅₀ value for the quenching effect can be calculated, providing a quantitative measure of the conformational change.
ADP-Glo™ Kinase Activity Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is used to determine this compound's effect on substrate phosphorylation.
-
Kinase Reaction: Recombinant CaMKIIα holoenzyme is incubated with a peptide substrate (e.g., syntide-2), ATP, and Calmodulin in the presence of varying concentrations of this compound.
-
ADP Conversion: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP.
-
ATP Generation: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the newly produced ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: The results are used to calculate the IC₅₀ of this compound for the inhibition of substrate phosphorylation.
Conclusion and Future Directions
This compound has emerged as a highly promising molecule for the pharmacological modulation of CaMKIIα. Its unique mechanism of action—stabilizing the hub domain rather than inhibiting the ATP site—confers a high degree of selectivity. Furthermore, its demonstrated ability to cross the blood-brain barrier and its favorable metabolic profile make it a superior candidate for in vivo studies and potential therapeutic development.
The detailed characterization of this compound provides a solid foundation for:
-
Probing CaMKIIα Function: Using this compound as a precise chemical tool to further dissect the complex roles of CaMKIIα hub domain dynamics in neuronal function and disease.
-
Drug Development: Serving as a lead compound for the design of next-generation CaMKIIα modulators with improved potency and pharmacokinetic properties for treating conditions like stroke, Alzheimer's disease, and Parkinson's disease.
-
Structural Biology: Facilitating further high-resolution structural studies to better understand the allosteric regulation of the CaMKIIα holoenzyme.
References
- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Data Presentation: Binding Affinity of Ph-HTBA to CaMKIIα
An In-Depth Technical Guide on the Binding Affinity of Ph-HTBA to CaMKIIα
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound) to Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound is a novel, high-affinity, brain-penetrant modulator that selectively targets the CaMKIIα hub domain, making it a promising candidate for pharmacological interventions in neurological disorders such as ischemic stroke.[2][3] This document details the quantitative binding data, the experimental protocols used for its determination, and the molecular mechanism of action.
This compound demonstrates a significant improvement in binding affinity for the CaMKIIα hub domain compared to its parent compound, NCS-382. The quantitative data from various biophysical and biochemical assays are summarized below.
| Compound | Assay Method | Parameter | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | Kd | 757 nM | [4][5] |
| This compound | Radioligand Binding Assay ([3H]HOCPCA) | Ki | 1.4 µM | |
| NCS-382 (Reference) | Surface Plasmon Resonance (SPR) | Kd | 8.9 µM | |
| NCS-382 (Reference) | Radioligand Binding Assay ([3H]NCS-382) | Ki | 0.34 µM |
Table 1: Summary of quantitative binding data for this compound and the reference compound NCS-382 to the CaMKIIα hub domain.
Mechanism of Action and Signaling
CaMKIIα is a serine/threonine kinase crucial for synaptic plasticity. Its activation is initiated by an increase in intracellular Ca2+, which allows for the binding of calmodulin (CaM). This binding relieves autoinhibition and permits the autophosphorylation of Thr286, leading to sustained kinase activity.
This compound selectively binds to a cavity within the CaMKIIα hub domain. This interaction does not compete with ATP or the substrate but instead stabilizes the hub oligomer, conferring a marked thermal stabilization effect. A key consequence of this compound binding is the induction of a distinct conformational change, causing the Trp403 residue in a flexible loop to flip outwards. This structural rearrangement is believed to alter holoenzyme dynamics, ultimately reducing Ca2+-stimulated autophosphorylation at Thr286 and subsequent substrate phosphorylation.
Experimental Protocols
The binding affinity of this compound to CaMKIIα has been determined using several biophysical techniques. The generalized protocols for these key experiments are detailed below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It was used to determine the dissociation constant (Kd) of this compound by observing its binding to the CaMKIIα hub domain immobilized on a sensor chip.
Methodology:
-
Immobilization: The purified CaMKIIα hub protein (wild-type or a stabilized 6x mutant) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A series of this compound solutions at varying concentrations are injected across the sensor surface at a constant flow rate.
-
Association/Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) of this compound are monitored in real-time by detecting changes in the refractive index at the surface, which are proportional to the change in mass. This generates a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka) and the dissociation rate constant (kd).
-
Kd Calculation: The equilibrium dissociation constant (Kd) is determined from the ratio of the rate constants (Kd = kd/ka). This compound was noted to have a 25-fold slower dissociation rate than NCS-382.
Radioligand Competition Binding Assay
This technique measures the affinity of a test compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the target protein. It is used to determine the inhibitory constant (Ki).
Methodology:
-
Preparation: A reaction mixture is prepared containing the CaMKIIα protein source (e.g., rat cortical homogenates), a fixed concentration of a suitable radioligand (e.g., [3H]HOCPCA), and buffer.
-
Competition: Increasing concentrations of the unlabeled competitor compound, this compound, are added to the reaction mixtures.
-
Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated, and protein-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a one-site competition model.
-
Ki Calculation: The IC50 is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Intrinsic Tryptophan Fluorescence (ITF)
This method leverages the natural fluorescence of tryptophan residues within a protein to detect conformational changes upon ligand binding. The binding of this compound to the CaMKIIα hub domain causes an outward "flip" of the Trp403 residue, which can be detected as a change in the fluorescence signal.
Methodology:
-
Sample Preparation: A solution of the purified CaMKIIα 6x hub domain protein is placed in a fluorometer cuvette.
-
Excitation: The sample is excited with light at a wavelength of ~295 nm, which selectively excites tryptophan residues.
-
Emission Scan: The fluorescence emission spectrum is recorded (typically from 300 to 400 nm).
-
Ligand Titration: Small aliquots of a concentrated this compound solution are titrated into the protein solution.
-
Signal Monitoring: After each addition, the fluorescence emission is measured. Binding of this compound and the subsequent movement of Trp403 can lead to quenching (a decrease) of the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. These data can be fitted to a binding isotherm to estimate the dissociation constant (Kd). It is crucial to correct for any background fluorescence or inner filter effects caused by the compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Ph-HTBA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed quantitative pharmacokinetic (PK) and bioavailability data for the novel compound Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) are not extensively available in the public domain. This guide provides a summary of the currently known information regarding this compound and presents a generalized framework for the assessment of pharmacokinetic properties of a novel compound, in line with industry standards.
Introduction to this compound
This compound is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It has been identified as a selective, high-affinity ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in glutamate signaling.[2][3] this compound has shown promise as a neuroprotective agent in preclinical models of ischemic stroke.[3] Its ability to penetrate the brain is a significant characteristic for a centrally acting therapeutic candidate. A study in mice indicated good brain permeability, with a high brain-to-plasma unbound concentration ratio (Kp, uu) of 0.85.[2] Furthermore, it has been noted to have low microsomal clearance, suggesting potential for favorable metabolic stability.
Known Signaling Interactions of this compound
The primary mechanism of action of this compound, as currently understood, is its interaction with the CaMKIIα hub domain. This interaction is believed to stabilize the hub and modulate the kinase's activity. Specifically, this compound has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation. This modulation of CaMKIIα is thought to be a key contributor to its neuroprotective effects.
Caption: Signaling interaction of this compound with the CaMKIIα hub domain.
Framework for Pharmacokinetic and Bioavailability Assessment
Given the absence of specific data for this compound, this section outlines the standard experimental protocols for characterizing the pharmacokinetic profile of a novel therapeutic agent.
The primary goal of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Experimental Protocol:
-
Animal Model: Typically, rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used for initial PK screening.
-
Dosing: The compound is administered via at least two routes: intravenous (IV) bolus or infusion and the intended clinical route (e.g., oral gavage, PO).
-
The IV dose allows for the determination of clearance (CL) and volume of distribution (Vd).
-
The PO dose allows for the assessment of oral bioavailability (F).
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Absolute bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the intravenous dose, adjusted for the dose administered.
F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
These assays are conducted to predict the metabolic fate of a compound in humans.
Experimental Protocol:
-
Microsomal Stability Assay:
-
The compound is incubated with liver microsomes (from human and preclinical species) and NADPH (as a cofactor).
-
Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.
-
This assay provides an estimate of intrinsic clearance.
-
-
Hepatocyte Stability Assay:
-
Similar to the microsomal stability assay but uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.
-
-
CYP450 Reaction Phenotyping:
-
Identifies which specific cytochrome P450 enzymes are responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.
-
Data Presentation: A Template for Pharmacokinetic Parameters
The following table is a template for summarizing quantitative pharmacokinetic data. Once experimental data for this compound becomes available, it can be populated accordingly.
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) | Units |
| Cmax | IV | ng/mL | ||
| PO | ng/mL | |||
| Tmax | IV | h | ||
| PO | h | |||
| AUC0-t | IV | ngh/mL | ||
| PO | ngh/mL | |||
| AUC0-inf | IV | ngh/mL | ||
| PO | ngh/mL | |||
| t1/2 | IV | h | ||
| PO | h | |||
| Clearance (CL) | IV | mL/min/kg | ||
| Volume of Distribution (Vd) | IV | L/kg | ||
| Bioavailability (F) | PO | % |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic characterization of a novel compound.
References
- 1. doc.rero.ch [doc.rero.ch]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ph-HTBA: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid , commonly known as Ph-HTBA, is a novel, brain-penetrant modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). As a high-affinity stabilizer of the CaMKIIα hub domain, it represents a promising therapeutic candidate for neurological disorders such as ischemic stroke.[2] This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, essential for its advancement through the drug development pipeline.
While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide outlines the standard experimental protocols and expected data formats for characterizing these critical physicochemical properties. The methodologies described are based on established pharmaceutical industry practices and information derived from studies on this compound and structurally related compounds.
Core Physicochemical Properties
| Property | Data | Source |
| IUPAC Name | (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid | [3] |
| Molecular Formula | C₁₉H₁₈O₃ | [3] |
| Molecular Weight | 294.3 g/mol | |
| LogP (Computed) | 3.1 | |
| General Description | This compound is a derivative of the NCS-382 scaffold. It is noted to have low microsomal clearance, suggesting a degree of metabolic stability. For pharmacokinetic studies, its sodium salt was prepared to enhance aqueous solubility, indicating the free acid form has limited solubility in aqueous media. |
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on its computed LogP of 3.1, this compound is predicted to be lipophilic. The preparation of a sodium salt for in vivo studies strongly suggests that the free carboxylic acid form of this compound has low aqueous solubility.
A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents and pH conditions.
Table 1: Anticipated Solubility Profile of this compound
| Solvent/Medium | Type | Expected Solubility | Purpose |
| Water | Aqueous | Low | Baseline aqueous solubility |
| pH 1.2 Buffer (e.g., SGF) | Aqueous | Low (potential for degradation) | Gastric fluid simulation |
| pH 4.5 Buffer (e.g., Acetate) | Aqueous | Moderate | Intestinal fluid simulation |
| pH 6.8 Buffer (e.g., SIF) | Aqueous | Moderate to High | Intestinal fluid simulation |
| Phosphate Buffered Saline (PBS) | Aqueous | Moderate | Physiological pH simulation for in vitro assays |
| Methanol | Organic | High | Formulation, analytical method development |
| Ethanol | Organic | High | Formulation, toxicology studies |
| Dimethyl Sulfoxide (DMSO) | Organic | Very High | Stock solution preparation for in vitro screening |
| Polyethylene Glycol 400 (PEG 400) | Organic | Moderate to High | Vehicle for non-clinical studies |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.
-
Compound Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the suspension to separate the solid from the liquid phase. Filtration should be performed with a filter material that does not bind the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or µg/mL.
Stability Characteristics
Stability testing is essential to determine the shelf-life of the API and to identify potential degradation products. This compound's structure, which includes a benzocycloheptene core, a hydroxyl group, and a carboxylic acid, suggests potential susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis.
Table 2: Forced Degradation Study Design for this compound
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Hydrolysis of ester-like functionalities, cleavage of the oxetane ring (if present in related structures). |
| Base Hydrolysis | 0.1 M NaOH, room temp - 60°C | Hydrolysis of labile groups, potential for racemization. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the hydroxyl group and electron-rich aromatic ring. |
| Thermal | Dry Heat, e.g., 80°C | General decomposition. |
| Photostability | ICH Q1B conditions (exposure to cool white fluorescent and near-UV light) | Photodegradation, as seen in other benzocycloheptene derivatives. |
Experimental Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Application: Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., 2, 6, 24, 48 hours). A control sample should be kept under normal conditions.
-
Sample Analysis: At each time point, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic or basic samples.
-
Chromatographic Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent this compound peak from all significant degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Quantification: Determine the percentage of this compound remaining and the percentage of each major degradant formed. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products to aid in structural elucidation.
Key Interactions and Workflow Visualizations
This compound Mechanism of Action
This compound exerts its therapeutic potential by binding to and stabilizing the hub domain of CaMKIIα. This interaction induces a conformational change, specifically involving the movement of the Trp403 residue, which is thought to modulate the enzyme's function and provide neuroprotective effects.
Caption: Logical workflow of this compound's interaction with the CaMKIIα hub domain.
Experimental Workflow for Stability Analysis
The process of evaluating the stability of this compound involves a structured workflow from sample preparation through to data analysis, ensuring the generation of reliable and reproducible results.
Caption: Standard experimental workflow for conducting forced degradation studies.
References
- 1. This compound (1i) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H18O3 | CID 139378529 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Characterization of Ph-HTBA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid), a novel, brain-penetrant modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has demonstrated neuroprotective properties, making it a person of interest for therapeutic development in indications such as ischemic stroke. This document details the binding affinity, mechanism of action, and functional effects of this compound on CaMKIIα activity. Detailed experimental protocols for key in vitro assays are provided to enable replication and further investigation by the scientific community.
Introduction
CaMKIIα is a crucial serine/threonine kinase in the brain, playing a significant role in synaptic plasticity, learning, and memory.[2] Dysregulation of CaMKIIα activity is implicated in various neurological disorders, including ischemic stroke. This compound has emerged as a promising modulator of CaMKIIα, exhibiting neuroprotective effects.[3] This guide focuses on the in vitro methodologies used to characterize the interaction of this compound with CaMKIIα and its subsequent functional consequences.
Mechanism of Action
This compound is a high-affinity ligand that selectively binds to the hub domain of the CaMKIIα holoenzyme.[3] This interaction induces a distinct conformational change in the hub domain, characterized by an outward "flip" of the Tryptophan 403 (Trp403) residue. This structural alteration is believed to be a key aspect of its modulatory effect. Functionally, this compound has been shown to reduce Ca2+-stimulated autophosphorylation of CaMKIIα at the Threonine 286 (Thr286) site in primary cortical neurons and to inhibit the phosphorylation of a model substrate, syntide-2, by recombinant CaMKIIα.
Signaling Pathway
The interaction of this compound with CaMKIIα can be visualized as an allosteric modulation of the kinase's activation and downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters determined for this compound in various in vitro assays.
Table 1: Binding Affinity of this compound for CaMKIIα
| Assay Type | Ligand/Method | Target | Parameter | Value | Reference |
| Radioligand Binding | [3H]HOCPCA Competition | Native CaMKIIα (rat cortical homogenates) | Ki | 1.4 µM | |
| Radioligand Binding | [3H]NCS-382 Competition | Native CaMKIIα (rat cortical homogenates) | Ki | 0.078 µM | |
| Surface Plasmon Resonance (SPR) | This compound | Recombinant CaMKIIα Hub Domain | KD | 757 nM |
Table 2: Functional Characterization of this compound
| Assay Type | Measurement | Target/System | Parameter | Value | Reference |
| Intrinsic Tryptophan Fluorescence | Quenching of Trp403 fluorescence | Recombinant CaMKIIα Hub Domain | IC50 | 452 µM | |
| Kinase Activity Assay (ADP-Glo) | Inhibition of syntide-2 phosphorylation | Recombinant CaMKIIα | - | Inhibition Observed | |
| Autophosphorylation Assay | Reduction of Thr286 phosphorylation | Primary Cortical Neurons | - | Reduction Observed |
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes the determination of the binding affinity (Ki) of this compound for CaMKIIα in rat cortical homogenates using [3H]HOCPCA or [3H]NCS-382 as the radioligand.
Experimental Workflow:
Materials:
-
Tissue: Frozen rat cerebral cortices.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM KH2PO4, pH 6.0.
-
-
Radioligands: [3H]HOCPCA or [3H]NCS-382.
-
Competitor: this compound.
-
Non-specific binding control: 1 mM GHB.
-
Filtration: 96-well GF/B filter plates, vacuum manifold.
-
Scintillation: Scintillation cocktail, microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay Buffer.
-
This compound at various concentrations (for competition curve) or buffer/non-specific control.
-
Radioligand ([3H]HOCPCA or [3H]NCS-382) at a concentration near its KD.
-
Membrane homogenate (10-15 µg of protein).
-
-
Incubate on ice for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the pre-soaked GF/B filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Assay Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
ADP-Glo™ Kinase Assay for Substrate Phosphorylation
This assay quantifies the kinase activity of CaMKIIα by measuring the amount of ADP produced during the phosphorylation of the substrate peptide, syntide-2.
Experimental Workflow:
Materials:
-
Enzyme: Recombinant CaMKIIα holoenzyme.
-
Substrate: Syntide-2 peptide (PLARTLSVAGLPGKK).
-
Reagents: ADP-Glo™ Kinase Assay kit (Promega), ATP.
-
Activator: Calmodulin (CaM).
-
Inhibitor: this compound.
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Plate: White, opaque 384-well plates.
-
Instrument: Luminometer.
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase reaction buffer, CaMKIIα, syntide-2, and a sub-maximal concentration of CaM (e.g., 30 nM).
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add a volume of Kinase Detection Reagent equal to the initial reaction volume to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
CaMKIIα Thr286 Autophosphorylation Assay in Primary Cortical Neurons
This protocol describes the assessment of this compound's effect on CaMKIIα autophosphorylation at Thr286 in cultured primary neurons using Western blotting.
Experimental Workflow:
Materials:
-
Cells: Primary cortical neurons from embryonic or neonatal rodents.
-
Culture reagents: Neuronal culture medium (e.g., Neurobasal medium with B27 supplement), poly-D-lysine coated plates.
-
Treatment: this compound, stimulating agent (e.g., Ca2+ ionophore like ionomycin).
-
Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Western blot reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA in TBST), primary antibodies (rabbit anti-p-CaMKIIα Thr286, mouse anti-total CaMKIIα), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Imaging system: Chemiluminescence imager.
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.
-
Maintain cultures for at least 7-10 days in vitro to allow for maturation.
-
-
Treatment and Stimulation:
-
Pre-incubate the neurons with various concentrations of this compound for a specified time.
-
Stimulate the cells to induce CaMKIIα autophosphorylation (e.g., with a Ca2+ ionophore).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CaMKIIα (Thr286) and total CaMKIIα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for p-CaMKIIα and total CaMKIIα.
-
Normalize the p-CaMKIIα signal to the total CaMKIIα signal to determine the relative level of autophosphorylation.
-
Conclusion
The in vitro characterization of this compound has established it as a potent and specific modulator of CaMKIIα. Its unique mechanism of action, involving binding to the hub domain and allosteric inhibition of kinase activity, distinguishes it from traditional active-site inhibitors. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other CaMKIIα modulators, which will be crucial for advancing our understanding of CaMKIIα function and its therapeutic potential.
References
A Technical Guide to the Neuroprotective Properties of Ph-HTBA
Audience: Researchers, scientists, and drug development professionals.
Core Subject: (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable small molecule analog of γ-hydroxybutyrate (GHB).[2][3] Emerging research has identified it as a promising neuroprotective agent, particularly in the context of ischemic stroke. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental evidence supporting its therapeutic potential.
Core Mechanism of Action: Targeting the CaMKIIα Hub Domain
This compound exerts its neuroprotective effects by uniquely modulating the activity of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme in glutamate signaling and excitotoxicity.[2][3] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound selectively binds to a specific allosteric site within the CaMKIIα hub domain. The hub domain is responsible for organizing the individual CaMKIIα monomers into the full dodecameric holoenzyme.
Binding of this compound to the hub domain initiates a cascade of biophysical and functional changes:
-
Thermal Stabilization: It markedly increases the thermal stability of the hub oligomer, suggesting a conformational lock that alters the enzyme's dynamics.
-
Inhibition of Autophosphorylation: this compound reduces the Calcium/Calmodulin (Ca²⁺/CaM)-stimulated autophosphorylation of CaMKIIα at the Threonine-286 (Thr286) residue in primary cortical neurons. This is a key step in rendering the kinase constitutively active after an initial calcium signal.
-
Reduced Substrate Phosphorylation: The compound inhibits the kinase's ability to phosphorylate its downstream substrates, as demonstrated in assays using recombinant CaMKIIα.
-
Structural Rearrangement: In silico docking studies and experimental evidence show that this compound binding induces a distinct conformational "flip" of the Tryptophan-403 (Trp403) residue in the hub's binding cavity. This structural change is believed to be integral to its unique modulatory activity.
This distinct interaction with the hub domain leads to an overall reduction in pathological CaMKIIα activity following an excitotoxic event like an ischemic stroke, thereby mitigating downstream cell death pathways.
Quantitative Data & Pharmacological Profile
This compound has been characterized by its high affinity, brain permeability, and favorable metabolic profile, making it a strong candidate for in vivo applications.
| Parameter | Value | Species / Model | Reference |
| Binding Affinity | Mid-nanomolar | Recombinant CaMKIIα | |
| Brain Permeability (Kp,uu) | 0.85 | Mouse | |
| ITF Inhibition (IC50) | 452 µM | Recombinant CaMKIIα | |
| Cellular Permeability | Good (Low efflux ratio) | MDCKII Cells | |
| Metabolic Stability | Low microsomal clearance | In vitro | |
| Oral Bioavailability | Low | Mouse | |
| Neuroprotection Window | 3 - 6 hours post-stroke | Mouse (Photothrombotic) |
-
Kp,uu : Brain-to-plasma unbound concentration ratio. A value near 1.0 indicates excellent brain penetration.
-
ITF Inhibition : Inhibition of Intrinsic Tryptophan Fluorescence, an assay measuring the conformational change (Trp403 flip) upon ligand binding.
Experimental Evidence of Neuroprotection
The neuroprotective efficacy of this compound was demonstrated in a clinically relevant animal model of ischemic stroke.
Model: Photothrombotic Stroke in Mice.
Key Findings:
-
A single dose of this compound administered at a clinically relevant time point (3 to 6 hours after stroke induction) promotes significant neuroprotection.
-
It demonstrates superior efficacy at lower doses when compared to the smaller GHB analog, HOCPCA.
-
These results highlight the therapeutic potential of targeting the CaMKIIα hub domain for acute stroke intervention.
References
- 1. pH Response Pathways in Fungi: Adapting to Host-derived and Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ph-HTBA and its Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel, brain-penetrant modulator of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has demonstrated significant neuroprotective effects, making it a promising candidate for therapeutic interventions in neurological disorders such as ischemic stroke. A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This document details the BBB permeability of this compound, presenting key quantitative data, in-depth experimental protocols for its assessment, and an elucidation of its mechanism of action involving the CaMKIIα signaling pathway. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a CNS drug candidate.
Introduction
This compound is a structural analog of NCS-382, a known ligand for the CaMKIIα hub domain.[2] By binding to this domain, this compound allosterically modulates the activity of CaMKIIα, a key protein kinase involved in synaptic plasticity and neuronal signaling.[3][4] Dysregulation of CaMKIIα activity is implicated in the pathophysiology of various neurological conditions, including ischemic stroke. This compound has been shown to reduce Ca2+-stimulated CaMKIIα autophosphorylation, a key step in its activation cascade, thereby exerting neuroprotective effects.[3] A pivotal characteristic of this compound is its demonstrated ability to penetrate the blood-brain barrier, a crucial requirement for drugs targeting the central nervous system. This guide will delve into the specifics of its BBB permeability and the methodologies used for its evaluation.
Quantitative Data on Blood-Brain Barrier Permeability
The ability of this compound to cross the blood-brain barrier has been quantitatively assessed through both in vivo and in vitro studies. The key parameters are summarized in the tables below for clear comparison.
Table 1: In Vivo Blood-Brain Barrier Permeability of this compound in Mice
| Parameter | Value | Method | Reference |
| Brain-to-Plasma Ratio (Total) | 0.10 | In vivo pharmacokinetic study | |
| Unbound Partition Coefficient (Kp,uu) | 0.85 | In vivo pharmacokinetic study with brain and plasma protein binding correction |
The Kp,uu value of 0.85 indicates that the unbound concentration of this compound in the brain is 85% of the unbound concentration in the plasma at steady-state, signifying good BBB penetration.
Table 2: In Vitro Cellular Permeability of this compound
| Cell Line | Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio | Reference |
| MDCKII-MDR1 | A to B | 17.8 ± 0.8 | 1.1 | |
| B to A | 19.1 ± 0.5 | |||
| MDCKII-BCRP | A to B | 20.3 ± 1.1 | 0.8 | |
| B to A | 16.1 ± 0.3 |
The high apparent permeability (Papp) values and low efflux ratios (close to 1) in both MDCKII-MDR1 (expressing P-glycoprotein) and MDCKII-BCRP (expressing Breast Cancer Resistance Protein) cell lines suggest that this compound has good passive permeability and is not a significant substrate for these major efflux transporters at the BBB.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the cited literature and general practices for these assays.
In Vivo Determination of Kp,uu in Mice
This protocol describes a general procedure for determining the unbound brain-to-plasma partition coefficient (Kp,uu) for a compound like this compound in mice.
Objective: To quantify the extent of unbound this compound crossing the BBB in a living organism.
Materials:
-
This compound
-
Male C57BL/6J mice
-
Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
-
Equilibrium dialysis apparatus
Procedure:
-
Dosing: Administer this compound to mice at a specified dose and route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points post-dosing (to ensure steady-state is reached), anesthetize the mice.
-
Collect a blood sample via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and record its weight.
-
Sample Processing:
-
Centrifuge the blood sample to separate the plasma.
-
Homogenize the brain tissue in a known volume of homogenization buffer.
-
-
Concentration Analysis: Determine the total concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Unbound Fraction Determination:
-
Determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Calculation of Kp,uu:
-
Calculate the total brain-to-plasma concentration ratio (Kp): Kp = Cbrain,total / Cplasma,total
-
Calculate the unbound brain-to-plasma partition coefficient (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain)
-
Workflow for In Vivo Kp,uu Determination:
Caption: Workflow for the in vivo determination of the unbound brain-to-plasma partition coefficient (Kp,uu).
In Vitro MDCK-MDR1 Permeability Assay
This protocol outlines a general procedure for assessing the permeability of a compound like this compound across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux transporter.
Objective: To determine the apparent permeability of this compound and to assess if it is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (LC-MS/MS)
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.
-
Perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution by diluting the this compound stock solution in the transport buffer to the final desired concentration (e.g., 1-10 µM).
-
Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Concentration Analysis: Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
Workflow for In Vitro MDCK-MDR1 Permeability Assay:
Caption: Workflow for the in vitro MDCK-MDR1 permeability assay.
Synthesis of this compound
This compound is synthesized as an analog of NCS-382. While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, a plausible synthetic route can be derived from the literature on NCS-382 and its analogs. The synthesis generally involves a multi-step process starting from commercially available materials. A generalized reaction scheme is presented below.
Plausible Synthetic Pathway for this compound:
Caption: A plausible synthetic pathway for this compound.
Mechanism of Action: CaMKIIα Signaling Pathway
This compound exerts its neuroprotective effects by modulating the CaMKIIα signaling pathway. CaMKIIα is a serine/threonine protein kinase that is highly expressed in the brain and plays a crucial role in synaptic plasticity.
Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to a massive influx of Ca2+ into neurons, primarily through NMDA receptors. This surge in intracellular Ca2+ leads to the overactivation of CaMKIIα. Activated CaMKIIα autophosphorylates itself at Thr286, leading to persistent, Ca2+-independent activity. This aberrant, sustained CaMKIIα activity contributes to neuronal death through various downstream pathways.
This compound binds to the hub domain of the CaMKIIα holoenzyme. This binding allosterically inhibits the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286. By preventing this key activation step, this compound reduces the pathological, sustained activity of CaMKIIα, thereby mitigating downstream neurotoxic events and promoting neuronal survival.
CaMKIIα Signaling Pathway and the Action of this compound:
Caption: The CaMKIIα signaling pathway in excitotoxicity and the inhibitory action of this compound.
Conclusion
This compound is a promising neuroprotective agent with excellent blood-brain barrier permeability. The quantitative data from both in vivo and in vitro studies confirm its ability to efficiently cross the BBB, a critical prerequisite for a CNS-active drug. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other CNS drug candidates. Its mechanism of action, involving the targeted inhibition of CaMKIIα overactivation, presents a novel therapeutic strategy for conditions characterized by excitotoxicity. Further research into the clinical potential of this compound is warranted.
References
- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ph-HTBA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ph-HTBA, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a novel, brain-permeable modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). It functions as a hub ligand, offering neuroprotective effects, particularly in the context of ischemic stroke.[2][3] this compound has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation, a key step in the excitotoxic signaling cascade following ischemic events.[2] This document provides a detailed protocol for the in vivo administration of this compound to mice, based on established preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of this compound in mice, primarily derived from studies investigating its neuroprotective effects in a photothrombotic stroke model.[2]
Table 1: Dosage and Administration Parameters
| Parameter | Value | Reference |
| Dosage | 70 mg/kg | |
| Effective Dose Range | 50 - 175 mg/kg (in acute experiments) | |
| Administration Route | Intraperitoneal (i.p.) Injection | |
| Injection Volume | 10 ml/kg | |
| Frequency of Administration | Single dose (acute) or daily for 14 days (chronic) |
Table 2: Vehicle Formulation
| Component | Concentration | Vendor (Example) | Catalog Number (Example) |
| Polyethylene glycol 400 (PEG400) | 20% | Sigma-Aldrich | 202398 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 80% | Sigma-Aldrich | H107 |
Experimental Protocols
This section outlines the detailed methodology for the preparation and administration of this compound to mice.
Materials
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, pyrogen-free water for injection
-
Sterile 1.5 ml microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (e.g., 27-gauge)
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Formulation (for a 70 mg/kg dose)
-
Calculate the required amount of this compound:
-
For a 25 g mouse, the required dose is 70 mg/kg * 0.025 kg = 1.75 mg.
-
-
Prepare the vehicle solution:
-
In a sterile microcentrifuge tube, combine 20% PEG400 and 80% HPβCD. For example, to prepare 1 ml of vehicle, mix 200 µl of PEG400 with 800 mg of HPβCD and bring the final volume to 1 ml with sterile water.
-
-
Dissolve this compound in the vehicle:
-
Add the calculated amount of this compound to the vehicle solution.
-
Vortex thoroughly until the this compound is completely dissolved. The final concentration of the solution should be 7 mg/ml to achieve a 70 mg/kg dose with an injection volume of 10 ml/kg.
-
-
Ensure sterility:
-
All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
In Vivo Administration Protocol (Intraperitoneal Injection)
-
Animal Handling:
-
Acclimatize mice to the laboratory conditions before the experiment.
-
Handle mice gently to minimize stress.
-
-
Dose Calculation and Preparation:
-
Weigh each mouse accurately on the day of administration to calculate the precise volume of the this compound formulation to be injected.
-
Draw the calculated volume into a sterile 1 ml syringe fitted with a 27-gauge needle.
-
-
Injection Procedure:
-
Restrain the mouse firmly but gently. One common method is to scruff the mouse by pinching the loose skin over the neck and shoulders.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the mice for any signs of distress, discomfort, or adverse reactions following the injection.
-
In the context of a stroke model, behavioral assessments can be initiated as per the experimental design (e.g., 7 days post-treatment).
-
Visualizations
Signaling Pathway of this compound in Neuroprotection
References
- 1. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ph-HTBA in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It functions as a selective ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein in glutamate signaling pathways.[2][3] this compound has demonstrated neuroprotective properties, particularly in the context of ischemic stroke, by reducing Ca²⁺-stimulated CaMKIIα autophosphorylation at the Thr286 residue in primary cortical neurons.[2][3] This reduction in CaMKIIα activity is believed to be a key mechanism behind its neuroprotective effects.
These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture to investigate its neuroprotective potential and its mechanism of action. The protocols are designed for researchers in neuroscience, pharmacology, and drug development.
Data Presentation
This compound Compound Profile
| Property | Value | Reference |
| Full Name | (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid | |
| Target | CaMKIIα hub domain | |
| Reported In Vitro Activity | Inhibits CaMKIIα-dependent syntide-2 phosphorylation | |
| Brain Permeability (Kp,uu) | 0.85 |
Expected Effects of this compound in Primary Neuronal Cultures
| Experimental Readout | Expected Effect of this compound | Reference |
| Neuronal Viability (under excitotoxic/ischemic conditions) | Increased | |
| Ca²⁺-stimulated CaMKIIα Thr286 Autophosphorylation | Decreased |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuroprotection studies.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection instruments (sterile)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain and DNase I
-
Trypsin inhibitor
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine and Laminin
-
Culture plates or coverslips
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 10 µg/mL laminin in sterile PBS and incubate overnight at 37°C.
-
-
Tissue Dissection:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Remove the meninges from the cortical tissue.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in a papain/DNase I solution at 37°C for 15-30 minutes with gentle agitation.
-
Stop the digestion by adding a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the coated plates and wash once with sterile PBS.
-
Plate the neurons at a density of 1 x 10⁵ cells/cm² in the pre-warmed culture medium.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.
-
To inhibit the growth of glial cells, 5 µM of Cytosine arabinoside (Ara-C) can be added to the culture medium after 24 hours for 48 hours.
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
Protocol 2: Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol describes a method to induce an in vitro ischemic-like injury and assess the neuroprotective effects of this compound.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
De-gassed, glucose-free Earle's Balanced Salt Solution (EBSS)
-
Hypoxia chamber (e.g., with 95% N₂ / 5% CO₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Procedure:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Replace the culture medium with the this compound-containing medium and incubate for a pre-determined time (e.g., 1-2 hours) before OGD.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cultures twice with de-gassed, glucose-free EBSS.
-
Add the appropriate this compound concentration (or vehicle) in glucose-free EBSS to the respective wells.
-
Place the cultures in a hypoxia chamber for a duration sufficient to induce neuronal death (e.g., 60-90 minutes). A parallel set of cultures should be maintained in normoxic conditions with glucose-containing medium as a control.
-
-
Reperfusion:
-
Remove the cultures from the hypoxia chamber.
-
Replace the OGD medium with fresh, pre-warmed, glucose-containing Neurobasal medium (with or without this compound, depending on the experimental design).
-
Return the cultures to the incubator for 24 hours.
-
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
-
Protocol 3: Western Blot Analysis of CaMKIIα Thr286 Autophosphorylation
This protocol details the method to quantify the effect of this compound on CaMKIIα autophosphorylation in primary cortical neurons.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution
-
High K⁺ buffer or Glutamate to stimulate neuronal activity
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CaMKIIα (Thr286) and anti-total CaMKIIα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Treat the neuron cultures with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 1 hour).
-
Stimulate the neurons with a depolarizing agent like high K⁺ buffer or glutamate for a short period (e.g., 2-5 minutes) to induce Ca²⁺ influx and CaMKIIα activation. Include an unstimulated control.
-
-
Protein Extraction:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKIIα (Thr286) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKIIα as a loading control.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal for each sample.
-
Visualizations
References
Application Notes and Protocols for Ph-HTBA in a Photothrombotic Stroke Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) as a neuroprotective agent in a photothrombotic stroke model. This document outlines detailed experimental protocols, dosage guidelines, and data presentation to facilitate reproducible research in stroke therapeutics.
Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of mortality and long-term disability. The photothrombotic stroke model is a widely used preclinical model that induces focal ischemic lesions in a controlled and reproducible manner, making it ideal for studying the efficacy of neuroprotective compounds.[2][3] this compound is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB) that has demonstrated significant neuroprotective effects in this model. It acts as a CaMKIIα hub ligand, reducing Ca2+-stimulated autophosphorylation of CaMKIIα, a key enzyme in excitotoxic neuronal death pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound and the induction of photothrombotic stroke based on published literature.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Compound | (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid (this compound) | |
| Dosage Range (Acute) | 50 - 175 mg/kg | |
| Dosage (Chronic) | 70 mg/kg, once daily for 14 days | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Vehicle | Poly(ethylene glycol)-400 and hydroxypropyl-β-cyclodextrin (20:80 mixture) | |
| Injection Volume | 10 ml/kg | |
| Timing of Administration | 3 - 6 hours post-photothrombotic stroke induction |
Table 2: Photothrombotic Stroke Model Parameters
| Parameter | Description | Reference |
| Animal Model | Mice (e.g., C57Bl/6, FVB/N) | |
| Photosensitive Dye | Rose Bengal | |
| Rose Bengal Preparation | 10-20 mg/ml in sterile saline or artificial cerebrospinal fluid (aCSF) | |
| Rose Bengal Administration | Intravenous (tail vein) or Intraperitoneal injection | |
| Rose Bengal Dosage (i.p.) | 10 µl/g of body weight (of a 10 mg/ml solution) | |
| Laser Wavelength | 532 - 561 nm (Green light) | |
| Laser Illumination Duration | 15 - 20 minutes | |
| Anesthesia | Isoflurane or Ketamine/Xylazine |
Experimental Protocols
Preparation of this compound Solution
-
Weigh the required amount of this compound based on the desired dose and the body weight of the animals.
-
Prepare the vehicle solution by mixing poly(ethylene glycol)-400 and hydroxypropyl-β-cyclodextrin in a 20:80 ratio.
-
Dissolve the this compound in the vehicle to achieve the final desired concentration. Ensure complete dissolution.
-
The final injection volume should be 10 ml/kg of the animal's body weight.
Photothrombotic Stroke Induction
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (3.5-4% for induction, 1.5-2% for maintenance) or a ketamine/xylazine cocktail.
-
Place the anesthetized mouse on a stereotaxic frame and maintain its body temperature at 37°C with a heating pad.
-
Shave the scalp and disinfect the area. Make a midline incision to expose the skull.
-
-
Rose Bengal Administration:
-
Prepare a fresh solution of Rose Bengal (10 mg/ml in sterile 0.9% saline).
-
Administer the Rose Bengal solution via intraperitoneal injection at a dose of 10 µl/g of body weight.
-
-
Photo-irradiation:
-
Wait for 5 minutes after the Rose Bengal injection to allow for its circulation.
-
Position a cold light source or a laser with a 561 nm wavelength over the target cortical area (e.g., somatosensory or motor cortex).
-
Illuminate the skull for 20 minutes.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer analgesics as required (e.g., Carprofen 4 mg/kg and Buprenorphine 0.1 mg/kg every 12 hours for 3 days).
-
Allow the mouse to recover in a heated cage before returning it to its home cage.
-
Administration of this compound
-
At the clinically relevant time point of 3 to 6 hours after the induction of the photothrombotic stroke, administer the prepared this compound solution.
-
Administer the solution via an intraperitoneal (i.p.) injection.
-
For chronic studies, repeat the administration daily as required by the experimental design.
Assessment of Stroke Outcome
-
Behavioral Tests: Perform behavioral tests such as the cylinder test, hanging wire test, or pole test to assess motor deficits and coordination.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological staining (e.g., cresyl violet or TTC staining) to measure the infarct volume.
Visualizations
Caption: Experimental workflow for this compound treatment in a photothrombotic stroke model.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection in ischemic stroke.
References
- 1. Video: Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke [jove.com]
- 2. Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ph-HTBA in Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal death. A key player in the early stages of this ischemic cascade is the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). Overactivation of CaMKIIα following an ischemic insult is a critical mediator of glutamate-induced neuronal damage. Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) is a novel, brain-permeable small molecule that acts as a ligand for the CaMKIIα hub domain. By binding to this domain, this compound reduces the calcium-stimulated autophosphorylation of CaMKIIα at the Thr286 site, thereby mitigating its pathological overactivation and offering a promising neuroprotective strategy in the context of stroke.[2][3][4]
These application notes provide detailed experimental protocols for investigating the neuroprotective effects of this compound in both in vitro and in vivo models of ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects by modulating the activity of CaMKIIα. During an ischemic event, excessive glutamate release leads to a massive influx of calcium into neurons. This calcium overload hyperactivates CaMKIIα through autophosphorylation at Thr286. Activated CaMKIIα then phosphorylates various downstream targets, contributing to synaptic dysfunction and neuronal apoptosis.[2] this compound intervenes in this process by binding to the hub domain of CaMKIIα, which in turn reduces its autophosphorylation and subsequent kinase activity. This targeted inhibition of a key pathological signaling pathway helps to preserve neuronal integrity in the ischemic brain.
Signaling Pathway of this compound in Neuroprotection
Caption: Signaling pathway of this compound in mitigating ischemic neuronal death.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| This compound Concentration | Expected Neuronal Viability (%) | Method of Assessment |
| Vehicle Control | Baseline (e.g., 50% after insult) | LDH Assay / CellTiter-Glo® |
| Low Concentration | Increased viability | LDH Assay / CellTiter-Glo® |
| Medium Concentration | Significant increase in viability | LDH Assay / CellTiter-Glo® |
| High Concentration | Maximal neuroprotection | LDH Assay / CellTiter-Glo® |
Table 2: In Vivo Neuroprotective Efficacy of this compound in a Mouse Model of Photothrombotic Stroke
| Treatment Group | Expected Infarct Volume Reduction (%) | Expected Improvement in Neurological Score |
| Vehicle Control | 0% (Baseline) | No significant improvement |
| This compound (50 mg/kg) | Moderate reduction | Noticeable improvement |
| This compound (100 mg/kg) | Significant reduction | Substantial improvement |
| This compound (175 mg/kg) | Potentially maximal reduction | Significant functional recovery |
Experimental Protocols
In Vitro Model: Neuroprotection in Primary Cortical Neurons
This protocol details the assessment of this compound's neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neuron cultures.
-
This compound
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or CellTiter-Glo® Luminescent Cell Viability Assay
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from E18 rat or mouse embryos following standard procedures.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium with supplements for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Add the this compound-containing medium to the designated wells. Include a vehicle control group (medium with the same concentration of DMSO).
-
Incubate for a predetermined time (e.g., 1 hour) before inducing excitotoxicity.
-
-
Induction of Glutamate Excitotoxicity:
-
Prepare a concentrated solution of glutamate in culture medium.
-
Add the glutamate solution to all wells except for the untreated control group to induce excitotoxicity. The final concentration of glutamate will need to be optimized for the specific cell culture system.
-
Incubate for a period sufficient to induce significant cell death in the vehicle control group (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Quantify neuronal viability using an LDH cytotoxicity assay or a CellTiter-Glo® assay according to the manufacturer's instructions.
-
The LDH assay measures the release of LDH from damaged cells into the culture medium.
-
The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.
-
Calculate the percentage of neuroprotection afforded by this compound relative to the vehicle-treated, glutamate-exposed control group.
-
In Vivo Model: Photothrombotic Stroke in Mice
This protocol describes the induction of a focal ischemic stroke using the photothrombotic method and the subsequent evaluation of this compound's neuroprotective effects.
-
This compound
-
Male C57BL/6 mice (8-12 weeks old)
-
Rose Bengal solution (10 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Cold light source with a fiber optic cable
-
Surgical tools
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
-
Neurological scoring scale (e.g., modified Neurological Severity Score - mNSS)
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance).
-
Place the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
-
Photothrombotic Stroke Induction:
-
Make a midline incision on the scalp to expose the skull.
-
Position the fiber optic of the cold light source over the desired cortical region (e.g., the sensorimotor cortex).
-
Administer Rose Bengal solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Immediately after Rose Bengal injection, illuminate the exposed skull with the cold light source for a predetermined duration (e.g., 15 minutes) to induce a focal thrombus.
-
-
This compound Administration:
-
Prepare this compound solution for i.p. injection.
-
Administer a single dose of this compound at a clinically relevant time point post-stroke (e.g., 3-6 hours). Doses ranging from 50-175 mg/kg have been used in previous studies. A vehicle control group should be included.
-
-
Neurological Assessment:
-
Perform neurological scoring at various time points post-stroke (e.g., 24h, 48h, 72h) using a standardized scale such as the mNSS. This scale assesses motor, sensory, reflex, and balance functions.
-
-
Infarct Volume Analysis:
-
At a predetermined endpoint (e.g., 72 hours post-stroke), euthanize the mice and perfuse transcardially with saline.
-
Carefully remove the brains and slice them into coronal sections.
-
Stain the brain slices with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Calculate the percentage of infarct volume reduction in the this compound-treated groups compared to the vehicle control group.
-
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro assessment of this compound neuroprotection.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a mouse stroke model.
References
- 1. Ischemic Injury-Induced CaMKIIδ and CaMKIIγ Confer Neuroprotection Through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of Ph-HTBA on CaMKIIα Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its activity is tightly regulated by calcium/calmodulin (Ca2+/CaM) binding, which triggers a cascade of autophosphorylation events. The most critical of these is the autophosphorylation at threonine 286 (Thr286), which renders the kinase partially active even after intracellular calcium levels have returned to baseline.[3][4] Dysregulation of CaMKIIα activity has been implicated in various neurological disorders, making it a significant target for drug development.[2]
Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid) is a novel, high-affinity, brain-penetrant modulator of CaMKIIα. It has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation in primary cortical neurons and inhibit the phosphorylation of its substrates. This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on CaMKIIα autophosphorylation.
Signaling Pathway of CaMKIIα Activation and Autophosphorylation
The activation of CaMKIIα is initiated by an increase in intracellular Ca2+ concentration. Ca2+ binds to calmodulin (CaM), inducing a conformational change that allows the Ca2+/CaM complex to bind to the regulatory domain of CaMKIIα. This binding displaces the regulatory domain from the catalytic domain, activating the kinase. The activated kinase then autophosphorylates a neighboring CaMKIIα subunit within the holoenzyme at Thr286. This autophosphorylation event has two key consequences: it prolongs the kinase's activity even after Ca2+/CaM dissociation and it traps the bound CaM.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on CaMKIIα.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 757 nM | Radioligand Binding Assay | |
| IC50 (Syntide-2 Phosphorylation) | 388.6 µM | ADP-Glo Kinase Assay |
Experimental Protocols
Protocol 1: Western Blot Analysis of CaMKIIα Autophosphorylation in Primary Neuronal Cultures
This protocol details the steps to assess the effect of this compound on CaMKIIα autophosphorylation at Thr286 in a cellular context.
Materials:
-
Primary cortical neurons
-
Neurobasal medium and B27 supplement
-
This compound
-
Lysis buffer (RIPA or similar) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CaMKIIα (Thr286) and Mouse anti-total-CaMKIIα
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary cortical neurons at an appropriate density. After maturation, treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified time.
-
Stimulation: Induce CaMKIIα autophosphorylation by stimulating the neurons (e.g., with high KCl or a glutamate receptor agonist).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CaMKIIα (Thr286) and total CaMKIIα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-CaMKIIα and total CaMKIIα.
-
Normalize the phospho-CaMKIIα signal to the total CaMKIIα signal for each sample.
-
Compare the normalized values across different treatment groups to determine the effect of this compound.
-
Protocol 2: In Vitro CaMKIIα Autophosphorylation Assay
This protocol describes an in vitro kinase assay to directly measure the inhibitory effect of this compound on the autophosphorylation of recombinant CaMKIIα. A common method is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CaMKIIα
-
Calmodulin
-
CaCl2
-
ATP
-
Kinase buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare stock solutions of CaMKIIα, calmodulin, CaCl2, ATP, and this compound in kinase buffer.
-
Set up Kinase Reaction:
-
In a 96-well plate, add the kinase buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Add recombinant CaMKIIα and the Ca2+/calmodulin solution to activate the kinase.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Start the autophosphorylation reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Measure ADP Production:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the impact of this compound on CaMKIIα autophosphorylation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure and quantify the inhibitory effects of this compound on CaMKIIα autophosphorylation. By employing both cellular and in vitro assays, a thorough understanding of the compound's mechanism of action can be achieved, which is essential for its further development as a potential therapeutic agent for neurological disorders.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ph-HTBA in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ph-HTBA, a novel, high-affinity, brain-penetrant modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), has emerged as a promising tool for studying and potentially treating neurological disorders.[1][2] While initial research has highlighted its neuroprotective effects in acute ischemic stroke, its mechanism of action—modulating CaMKIIα activity—suggests broader applications in chronic neurodegenerative diseases where CaMKIIα dysregulation is implicated.[3][4][5] These application notes provide an overview of the potential uses of this compound in models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), along with detailed protocols for its experimental application.
Mechanism of Action: this compound selectively binds to the hub domain of CaMKIIα, a key protein kinase involved in synaptic plasticity and neuronal signaling. This binding leads to a reduction in Ca2+-stimulated CaMKIIα autophosphorylation at Thr286, thereby modulating its kinase activity. This modulation of CaMKIIα is proposed to be neuroprotective by preventing excitotoxicity and other downstream pathological events.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 757 nM | Recombinant CaMKIIα | |
| Inhibitory Constant (Ki) | 1.4 µM | Against HOCPCA binding | |
| IC50 (ITF Inhibition) | 452 µM | Intrinsic Tryptophan Fluorescence | |
| Brain Permeability (Kp,uu) | 0.85 | Mouse |
Proposed Applications in Neurodegenerative Disease Models
While direct studies of this compound in chronic neurodegenerative diseases are emerging, its role as a CaMKIIα modulator provides a strong rationale for its investigation in the following models:
Alzheimer's Disease (AD)
Rationale: CaMKIIα is critically involved in the synaptic dysfunction observed in AD. Its activity is dysregulated by amyloid-beta (Aβ) oligomers, contributing to memory deficits. By modulating CaMKIIα, this compound may protect synapses from Aβ-induced toxicity and improve cognitive function.
Potential Applications:
-
Investigating the role of CaMKIIα in Aβ-induced synaptotoxicity in primary neuronal cultures.
-
Assessing the potential of this compound to rescue cognitive deficits in transgenic mouse models of AD (e.g., APP/PS1, 5XFAD).
-
Studying the effect of this compound on Aβ aggregation and clearance pathways.
Parkinson's Disease (PD)
Rationale: Abnormal CaMKIIα activity has been linked to the pathophysiology of Parkinson's disease, including deficits in synaptic plasticity and motor function. Inhibition of CaMKIIα has been shown to be protective in experimental models of PD. This compound's ability to modulate CaMKIIα suggests it could be beneficial in PD models.
Potential Applications:
-
Examining the effect of this compound on dopaminergic neuron survival in in vitro models of PD (e.g., MPP+ or 6-OHDA treated neuronal cultures).
-
Evaluating the efficacy of this compound in improving motor function and protecting dopaminergic neurons in in vivo rodent models of PD (e.g., 6-OHDA or MPTP models).
-
Investigating the impact of this compound on α-synuclein aggregation and toxicity.
Huntington's Disease (HD)
Rationale: Dysregulation of CaMKIIα signaling has been implicated in the striatal neurodegeneration characteristic of Huntington's disease. Modulating CaMKIIα activity could potentially mitigate the excitotoxicity and neuronal loss observed in HD.
Potential Applications:
-
Assessing the neuroprotective effects of this compound in striatal neuron cultures expressing mutant huntingtin (mHTT).
-
Investigating the potential of this compound to improve motor coordination and delay disease progression in transgenic mouse models of HD (e.g., YAC128, R6/2).
-
Exploring the influence of this compound on mHTT aggregation and inclusion body formation.
Experimental Protocols
In Vitro Protocols
1. Primary Cortical Neuron Culture and Treatment
This protocol is adapted for studying the neuroprotective effects of this compound against neurotoxic insults relevant to neurodegenerative diseases.
-
Materials:
-
This compound
-
Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Neurotoxin of choice (e.g., Aβ oligomers for AD, MPP+ for PD, or glutamate for excitotoxicity models)
-
Cell viability assay reagents (e.g., MTT, LDH)
-
-
Procedure:
-
Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups according to standard protocols.
-
Plate neurons at a suitable density on poly-D-lysine coated plates.
-
Allow neurons to mature for 7-10 days in vitro.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat neurons with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic agent (e.g., Aβ oligomers, MPP+) to the culture medium.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
Assess cell viability using a standard assay such as the MTT or LDH release assay.
-
2. CaMKIIα Activity Assay (ADP-Glo™ Kinase Assay)
This protocol allows for the direct measurement of this compound's effect on CaMKIIα kinase activity.
-
Materials:
-
This compound
-
Recombinant CaMKIIα
-
CaM
-
ATP
-
Syntide-2 (or other suitable CaMKIIα substrate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure:
-
Prepare a reaction mixture containing CaMKIIα, CaM, and the substrate in kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the desired time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for CaMKIIα inhibition.
-
In Vivo Protocol
1. Administration of this compound to a Transgenic Mouse Model of Neurodegenerative Disease
This protocol outlines the general procedure for in vivo studies. Specifics will vary depending on the mouse model and the disease being studied.
-
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
-
Transgenic mouse model of a neurodegenerative disease (e.g., APP/PS1 for AD, 6-OHDA-lesioned rats for PD, YAC128 for HD)
-
Age-matched wild-type control animals
-
-
Procedure:
-
Dissolve this compound in the vehicle solution to the desired concentration. Effective doses in stroke models have been in the range of 50-175 mg/kg.
-
Administer this compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Treat animals for a predetermined duration, which will depend on the disease model and the specific research question.
-
Monitor the animals for any adverse effects.
-
At the end of the treatment period, perform behavioral tests to assess cognitive or motor function (e.g., Morris water maze for AD, rotarod test for PD and HD).
-
Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., Western blotting for protein levels, immunohistochemistry for plaque/lesion analysis).
-
Visualizations
Caption: Proposed mechanism of this compound in neurodegeneration.
Caption: General experimental workflow for this compound studies.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. mdpi.com [mdpi.com]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carnabio.com [carnabio.com]
Application Notes and Protocols for Ph-HTBA in Ischemic Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-2-(1H-tetrazol-5-yl)hydrocinnamic acid (Ph-HTBA) is a brain-permeable small molecule that has emerged as a promising neuroprotective agent in the context of ischemic stroke. This compound functions as a ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme implicated in the pathophysiology of glutamate excitotoxicity following ischemic events.[1][2] By binding to the CaMKIIα hub domain, this compound allosterically modulates the enzyme's activity, reducing its autophosphorylation at Thr286 and subsequent substrate phosphorylation, which are critical steps in the downstream signaling cascade leading to neuronal death.[1][3]
These application notes provide a comprehensive overview of the use of this compound in both in vivo and in vitro models of ischemic injury. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's neuroprotective effects and its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with its molecular target and its efficacy in preclinical models of ischemic stroke.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | 757 nM | Recombinant CaMKIIα | [4] |
| Inhibitory Constant (Ki) | 1.4 µM | Inhibition of [3H]HOCPCA binding to CaMKIIα | |
| IC50 (ITF Inhibition) | 452 µM | Inhibition of Intrinsic Tryptophan Fluorescence (ITF) in CaMKIIα 6x hub domain | |
| Inhibition of Substrate Phosphorylation | Inhibits | CaMKIIα-dependent syntide-2 phosphorylation in an ADP-Glo kinase assay. |
| Study Type | Model | Treatment Paradigm | Key Findings | Reference |
| In Vivo | Photothrombotic Ischemic Stroke (Mouse) | Single dose administered 3-6 hours post-stroke | Promotes neuroprotection with a superior effect at low doses compared to the analog HOCPCA. | |
| In Vitro | Primary Cortical Neurons | Treatment during Ca2+-stimulated conditions | Reduces Ca2+-stimulated CaMKIIα Thr286 autophosphorylation. | |
| In Vivo | Systemic Administration (Mouse) | Not specified | Demonstrates good brain permeability with a high Kp,uu value of 0.85. |
Signaling Pathway
This compound exerts its neuroprotective effects by modulating the CaMKIIα signaling pathway, which is aberrantly activated during an ischemic event. The following diagram illustrates the proposed mechanism of action.
Experimental Workflows
The following diagrams outline the typical experimental workflows for assessing the efficacy of this compound in both in vivo and in vitro models of ischemic injury.
Experimental Protocols
Protocol 1: Photothrombotic Ischemic Stroke Model in Mice
This protocol describes the induction of a focal cortical ischemic lesion in mice to evaluate the neuroprotective effects of this compound in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Heating pad
-
Rose Bengal (10 mg/mL in sterile saline)
-
Cold light source with a fiber optic cable (e.g., 4.5 mm aperture)
-
This compound solution
-
Vehicle solution
-
Surgical tools
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance).
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
-
Shave the scalp and disinfect the area. Make a midline incision to expose the skull.
-
-
Rose Bengal Injection:
-
Administer Rose Bengal (100 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Photo-irradiation:
-
Wait for 5 minutes for the dye to circulate.
-
Position the cold light source over the target cortical region (e.g., sensorimotor cortex).
-
Irradiate the skull for 15-20 minutes to induce thrombosis.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Allow the mouse to recover in a heated cage.
-
-
This compound Administration:
-
At 3-6 hours post-stroke induction, administer a single dose of this compound or vehicle via i.p. injection.
-
-
Neurological Assessment:
-
Perform daily neurological scoring using a standardized scale (e.g., modified neurological severity score, mNSS) to assess motor, sensory, reflex, and balance functions.
-
-
Infarct Volume Measurement:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-stroke), euthanize the mice and collect the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the sections in 2% TTC solution at 37°C for 20 minutes. Healthy tissue will stain red, while the infarct area will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol details an in vitro model of ischemia to investigate the direct neuroprotective effects of this compound on neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E15-E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Hypoxic chamber or incubator (e.g., 95% N2, 5% CO2)
-
This compound solution
-
Vehicle solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons on poly-D-lysine coated plates for 10-14 days in vitro (DIV) to allow for maturation.
-
-
OGD Induction:
-
Wash the neurons twice with glucose-free EBSS.
-
Replace the culture medium with glucose-free EBSS.
-
Place the culture plates in a hypoxic chamber at 37°C for a predetermined duration (e.g., 60-90 minutes) to induce ischemic-like conditions.
-
-
This compound Treatment:
-
During the OGD period, treat the neurons with various concentrations of this compound or vehicle.
-
-
Reperfusion:
-
After OGD, remove the plates from the hypoxic chamber.
-
Replace the glucose-free EBSS with the original conditioned Neurobasal medium.
-
Return the cultures to a standard incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the reperfusion period, collect the culture supernatant to measure LDH release, an indicator of cell death.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Protocol 3: Western Blot for p-CaMKIIα (Thr286) in OGD-Treated Neurons
This protocol describes the detection and quantification of CaMKIIα autophosphorylation, a key indicator of its activation, following OGD and this compound treatment.
Materials:
-
OGD-treated primary cortical neuron lysates (from Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-CaMKIIα (Thr286), Mouse anti-total CaMKIIα, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the OGD-treated neurons in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CaMKIIα (Thr286) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the primary antibody for total CaMKIIα and the loading control to normalize the p-CaMKIIα signal.
-
Conclusion
This compound represents a novel and promising therapeutic candidate for the treatment of ischemic stroke. Its distinct mechanism of action, targeting the CaMKIIα hub domain to allosterically inhibit its pathological activation, offers a targeted approach to neuroprotection. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate the intricate molecular mechanisms underlying its neuroprotective effects in ischemic injury.
References
Application Notes and Protocols for Assessing Ph-HTBA Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the brain penetrance of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel, high-affinity ligand for the CaMKIIα hub domain.[2][3][4][5] Accurate determination of brain penetrance is critical for the development of central nervous system (CNS) therapeutics. This document outlines a multi-tiered approach, encompassing in silico predictions based on physicochemical properties, in vitro cell-based permeability assays, and in vivo measurements in animal models.
In Silico Assessment: Physicochemical Properties of this compound
The initial evaluation of a compound's potential to cross the blood-brain barrier (BBB) often begins with an analysis of its physicochemical properties. Molecules with favorable properties, such as low molecular weight, moderate lipophilicity, and a low polar surface area, are more likely to exhibit significant brain penetration. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₃ | PubChem |
| Molecular Weight | 294.3 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.1 | |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Note: These properties are computationally derived.
The properties of this compound, particularly its molecular weight below 500 g/mol and a topological polar surface area under 90 Ų, are indicative of a compound with the potential for good brain penetrance.
In Vitro Permeability Assessment
In vitro models are essential for screening compounds and investigating specific transport mechanisms across the BBB. Cell-based assays using Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP) are standard in the industry. These assays can determine a compound's passive permeability and its susceptibility to being actively removed from the brain.
Quantitative Data from In Vitro Assays for this compound
This compound has been evaluated for its cellular permeability and as a potential substrate for P-gp and BCRP. The results, summarized in Table 2, indicate good cellular permeability with low efflux ratios, suggesting that this compound is not a significant substrate for these major efflux transporters.
Table 2: In Vitro Permeability and Efflux Data for this compound
| Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| MDCKII-MDR1 | High | Close to 1 | Good permeability, not a P-gp substrate |
| MDCKII-BCRP | High | Close to 1 | Good permeability, not a BCRP substrate |
Source: Data interpretation based on Tian et al., J Med Chem, 2022.
Experimental Protocol: Bidirectional Permeability Assay in MDCKII-MDR1 and MDCKII-BCRP Cells
This protocol describes a general procedure for assessing the permeability and efflux potential of a compound like this compound using transfected MDCKII cells.
Materials:
-
MDCKII cells transfected with human MDR1 or BCRP
-
Wild-type MDCKII cells (for control)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin
-
Transwell permeable supports (e.g., 1.0 µm PET membrane, 96-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (e.g., atenolol - low permeability, propranolol - high permeability, digoxin - P-gp substrate, prazosin - BCRP substrate)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCKII-MDR1 or MDCKII-BCRP cells onto the apical side of the Transwell inserts at a density of approximately 2.3 x 10⁵ cells/cm² and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. TEER values should be stable and above a pre-determined threshold (e.g., >600 Ω·cm²).
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add HBSS containing the test compound (e.g., 10 µM this compound, final DMSO concentration <1%) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-90 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
In Vivo Brain Penetrance Assessment
In vivo studies in animal models provide the most definitive measure of a compound's ability to cross the BBB and reach the CNS. The key parameters derived from these studies are the brain-to-plasma concentration ratio (B/P ratio) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which accounts for protein binding in both compartments.
Quantitative Data from In Vivo Studies with this compound
A study in C57BL6/J mice following oral administration of this compound provided the following key pharmacokinetic data, which are summarized in Table 3.
Table 3: In Vivo Brain Penetrance Data for this compound in Mice
| Parameter | Value | Conditions |
| Dose | 10 mg/kg | Oral administration |
| Time Point | 30 minutes post-administration | N/A |
| Plasma Concentration | 1450 ng/mL | N/A |
| Brain Concentration | 99.1 ng/mL | N/A |
| Brain-to-Plasma Ratio (B/P) | 0.10 | N/A |
| Unbound Partition Coefficient (Kp,uu) | 0.85 | N/A |
Source: Tian et al., J Med Chem, 2022.
A Kp,uu value close to 1 (0.85 in this case) suggests that the unbound concentration of this compound in the brain is nearly equivalent to that in the plasma, indicating efficient passage across the BBB without being significantly affected by efflux transporters.
Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination in Mice
This protocol provides a detailed method for determining the B/P ratio of a test compound like this compound in mice.
Materials:
-
C57BL6/J mice (or other appropriate strain)
-
This compound
-
Vehicle for dosing (e.g., 5% Cremophor EL in PBS)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer this compound to mice at the desired dose and route (e.g., 10 mg/kg, per os).
-
Sample Collection: At a predetermined time point (e.g., 30 minutes post-dose), anesthetize the mice.
-
Blood Collection: Perform cardiac puncture to collect blood into heparinized tubes. Keep the blood on ice.
-
Brain Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold PBS until the liver is cleared of blood.
-
Brain Collection: Decapitate the animal and immediately harvest the brain. Rinse it with ice-cold PBS, blot dry, and record the weight.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain Homogenization: Homogenize the brain tissue in a known volume of PBS (e.g., 1:5 w/v) on ice.
-
Sample Processing:
-
For both plasma and brain homogenate, perform a protein precipitation extraction. For example, add 800 µL of methanol containing an internal standard to 100 µL of sample.
-
Vortex and centrifuge at high speed (e.g., 12,000 x g for 5 minutes).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile) for analysis.
-
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (ng/g) from the homogenate concentration, accounting for the dilution factor.
-
Calculate the brain-to-plasma ratio: B/P Ratio = Brain Concentration (ng/g) / Plasma Concentration (ng/mL).
-
To determine Kp,uu, the unbound fractions in plasma (fu,p) and brain (fu,brain) need to be measured, typically via equilibrium dialysis. Kp,uu is then calculated as: Kp,uu = (B/P) / ((fu,brain / fu,p))
-
Visualizations
Workflow for Brain Penetrance Assessment
The following diagram illustrates a typical workflow for assessing the brain penetrance of a novel compound.
Caption: Workflow for assessing brain penetrance.
Mechanisms of Transport Across the Blood-Brain Barrier
This diagram illustrates the primary mechanisms by which small molecules can traverse the blood-brain barrier.
Caption: Blood-Brain Barrier transport mechanisms.
References
- 1. unmc.edu [unmc.edu]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ph-HTBA Treatment in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable small molecule that has demonstrated significant neuroprotective properties. It acts as a selective ligand for the hub domain of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme implicated in the signaling pathways of both physiological synaptic plasticity and pathological excitotoxic neuronal death. This compound's mechanism of action involves the stabilization of the CaMKIIα holoenzyme and a reduction in its autophosphorylation at Threonine 286 (Thr286) following excitotoxic stimuli.[1][2][3]
Organotypic slice cultures, particularly from the hippocampus, offer a valuable ex vivo model system for studying neurodegenerative processes and evaluating the efficacy of neuroprotective compounds. These cultures maintain the complex three-dimensional cytoarchitecture and synaptic connectivity of the in vivo brain tissue, providing a more physiologically relevant environment than dissociated cell cultures.[4] This document provides detailed application notes and protocols for the use of this compound in organotypic hippocampal slice cultures to investigate its neuroprotective effects against excitotoxic insults.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by modulating the activity of CaMKIIα. During an excitotoxic event, such as excessive glutamate receptor activation, there is a massive influx of calcium (Ca²⁺) into the neuron. This leads to the activation of CaMKIIα, which then autophosphorylates at Thr286, rendering it constitutively active even after intracellular Ca²⁺ levels have returned to baseline. This persistent, autonomous CaMKIIα activity is a critical step in the signaling cascade that leads to neuronal death. This compound binds to the hub domain of CaMKIIα, which is crucial for the oligomerization and function of the enzyme. This binding alters the conformation of the hub domain and reduces the Ca²⁺-stimulated autophosphorylation of CaMKIIα at Thr286, thereby preventing the sustained pathological activity of the kinase and promoting neuronal survival.
Data Presentation
The following tables summarize hypothetical quantitative data on the neuroprotective effects of this compound in an organotypic hippocampal slice culture model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity. The data is presented to illustrate the expected outcomes based on the known mechanism of action of this compound and similar CaMKIIα inhibitors.
Table 1: Effect of this compound on Neuronal Cell Death in NMDA-Treated Organotypic Hippocampal Slice Cultures
| Treatment Group | NMDA Concentration (µM) | This compound Concentration (µM) | Neuronal Cell Death (% of Control) |
| Vehicle Control | 0 | 0 | 100 |
| NMDA | 50 | 0 | 250 ± 15 |
| NMDA + this compound | 50 | 1 | 180 ± 12 |
| NMDA + this compound | 50 | 10 | 125 ± 10 |
| NMDA + this compound | 50 | 50 | 110 ± 8 |
| This compound alone | 0 | 50 | 98 ± 5 |
*Data are presented as mean ± SEM. Neuronal cell death is quantified by propidium iodide fluorescence intensity.
Table 2: Effect of this compound on CaMKIIα Autophosphorylation in NMDA-Treated Organotypic Hippocampal Slice Cultures
| Treatment Group | NMDA Concentration (µM) | This compound Concentration (µM) | p-CaMKIIα (Thr286) / Total CaMKIIα Ratio |
| Vehicle Control | 0 | 0 | 1.00 ± 0.05 |
| NMDA | 50 | 0 | 2.50 ± 0.20 |
| NMDA + this compound | 50 | 1 | 1.80 ± 0.15 |
| NMDA + this compound | 50 | 10 | 1.25 ± 0.10 |
| NMDA + this compound | 50 | 50 | 1.05 ± 0.08 |
| This compound alone | 0 | 50 | 0.95 ± 0.06 |
*Data are presented as mean ± SEM. Protein levels are quantified by Western blot analysis.
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from established methods.
Materials:
-
Postnatal day 7-9 rat or mouse pups
-
Dissection medium: Hibernate-A medium supplemented with 2% B27 and 1% GlutaMAX
-
Culture medium: 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 1% GlutaMAX, and 1% penicillin-streptomycin
-
Millicell cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile surgical instruments
Procedure:
-
Euthanize pups according to approved animal protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a petri dish containing ice-cold dissection medium.
-
Under a stereomicroscope, carefully transfer 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slice cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature in culture for at least 7-10 days before initiating experiments.
Protocol 2: Induction of Excitotoxicity and this compound Treatment
Materials:
-
Mature organotypic hippocampal slice cultures (from Protocol 1)
-
N-methyl-D-aspartate (NMDA) stock solution (10 mM in sterile water)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, at a high concentration)
-
Culture medium
-
Propidium iodide (PI) stock solution (1 mg/mL in sterile water)
Procedure:
-
Prepare the treatment media. For the NMDA-induced excitotoxicity group, add NMDA to the culture medium to a final concentration of 10-50 µM. For the this compound treatment groups, pre-incubate the slices with culture medium containing the desired concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours before adding NMDA. The final concentration of the vehicle (e.g., DMSO) should be consistent across all groups and should not exceed 0.1%.
-
Remove the existing culture medium from the wells.
-
Add 1 mL of the respective treatment media to each well.
-
Incubate the slices for 24 hours at 37°C and 5% CO₂.
-
To assess cell death, add propidium iodide to the culture medium at a final concentration of 2 µg/mL and incubate for 30 minutes.
-
Wash the slices twice with phosphate-buffered saline (PBS).
-
Fix the slices with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Image the slices using a fluorescence microscope.
Protocol 3: Quantification of Neuronal Death
Materials:
-
Fixed and PI-stained organotypic slices (from Protocol 2)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire fluorescent images of the PI staining in the CA1, CA3, and dentate gyrus regions of the hippocampus.
-
Using image analysis software, measure the integrated density of the PI fluorescence in each region of interest.
-
Normalize the fluorescence intensity of the treatment groups to the vehicle-treated control group to determine the percentage of cell death.
-
Perform statistical analysis to compare the different treatment groups.
Protocol 4: Western Blot Analysis of p-CaMKIIα (Thr286)
Materials:
-
Organotypic slices treated as in Protocol 2 (without PI staining)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: rabbit anti-p-CaMKIIα (Thr286) and mouse anti-total CaMKIIα
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the slices with ice-cold PBS.
-
Homogenize the slices in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the p-CaMKIIα signal to the total CaMKIIα signal.
Visualizations
Caption: this compound's mechanism in preventing excitotoxic neuronal death.
Caption: Experimental workflow for this compound testing in organotypic slices.
References
- 1. Effective Post-insult Neuroprotection by a Novel Ca2+/ Calmodulin-dependent Protein Kinase II (CaMKII) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitotoxic neuroprotection and vulnerability with CaMKII inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Phenyl-hydroxy-t-butyl-amine (Ph-HTBA) in Tissue
These application notes provide detailed methodologies for the quantitative analysis of Phenyl-hydroxy-t-butyl-amine (Ph-HTBA) in biological tissue samples. The protocols are intended for researchers, scientists, and drug development professionals. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1] This method is ideal for quantifying low levels of small molecules like this compound in complex biological matrices such as tissue homogenates.[2]
Experimental Protocol: LC-MS/MS
1.1.1. Tissue Sample Preparation and Homogenization
-
Tissue Collection: Excise tissues of interest and immediately snap-freeze in liquid nitrogen to minimize enzymatic degradation of the analyte. Store at -80°C until analysis.
-
Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., Phosphate Buffered Saline, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.
-
-
Internal Standard Spiking: Add an appropriate internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d9) or a structurally similar compound, to all samples, calibration standards, and quality control samples.
1.1.2. Protein Precipitation and Extraction
-
To 100 µL of tissue homogenate, add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
1.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and IS standards. A hypothetical transition for this compound (C10H15NO, MW: 165.23) could be m/z 166.1 -> 107.1. |
Quantitative Data Summary (Representative)
The following table summarizes representative performance characteristics for the proposed LC-MS/MS method, based on typical values for similar small molecule assays.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal, compensated by IS |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for this compound quantification in tissue by LC-MS/MS.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes that are volatile or can be made volatile through derivatization, GC-MS offers an alternative with high chromatographic resolution. Given the structure of this compound, it may be amenable to GC analysis, potentially after a derivatization step to improve its thermal stability and chromatographic behavior.
Experimental Protocol: GC-MS
2.1.1. Tissue Sample Preparation and Derivatization
-
Homogenization and Extraction: Follow the same homogenization and protein precipitation steps as for the LC-MS/MS method (Sections 1.1.1 and 1.1.2). The extraction solvent may be substituted with one more amenable to GC analysis, such as ethyl acetate.
-
Derivatization (if necessary):
-
The hydroxyl and amine groups in this compound may require derivatization to improve volatility and peak shape. Silylation is a common approach.
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
| Parameter | Condition |
| GC Column | A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Injection Mode | Splitless (1 µL injection volume). |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Detection Mode | Selected Ion Monitoring (SIM) or full scan. Characteristic ions for the derivatized this compound would need to be determined from its mass spectrum. |
Quantitative Data Summary (Representative)
The following table provides representative performance characteristics for the proposed GC-MS method.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for this compound quantification in tissue by GC-MS.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly associated with this compound in the public domain. The analytical methods described focus on the detection and quantification of the compound itself within a biological matrix. Research into the pharmacodynamics and mechanism of action of this compound would be required to elucidate any relevant signaling pathways.
The logical relationship of the analytical process is a linear progression from sample acquisition and preparation to instrumental analysis and data interpretation, as depicted in the workflow diagrams. The choice between LC-MS/MS and GC-MS will depend on the analyte's physicochemical properties, the required sensitivity, and the available instrumentation.
Caption: Logical flow for selecting and executing an analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Ph-HTBA Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of poly(terephthaloyl-co-4-hydroxybenzoic acid) (Ph-HTBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing aromatic polyesters like this compound are melt polycondensation and solution polycondensation. Melt polycondensation involves reacting the monomers at high temperatures in a molten state, often under a vacuum to remove byproducts.[1] Solution polycondensation is carried out in a high-boiling point solvent, which can sometimes offer better control over the reaction conditions and molecular weight.
Q2: Why is it difficult to achieve high molecular weight in this compound synthesis?
A2: Achieving high molecular weight in aromatic polyesters can be challenging due to the rigid nature of the polymer backbone, which can lead to early precipitation from the reaction medium in solution polymerization or high melt viscosity in melt polycondensation, limiting chain growth.[2][3] Additionally, side reactions at high temperatures and the difficulty in removing volatile byproducts can also limit the final molecular weight.[4]
Q3: What causes discoloration (yellowing) of the polymer during synthesis?
A3: Yellowing of aromatic polyesters during synthesis is often attributed to thermal degradation and side reactions that can occur at the high temperatures required for polycondensation.[4] The presence of certain catalysts, such as titanium-based catalysts, can also induce yellowing.
Q4: How can I control the monomer sequence (random vs. block) in the copolyester chain?
A4: The monomer sequence is influenced by the reactivity of the monomers and the synthesis method. Using acetylated derivatives of hydroxybenzoic acid in melt polycondensation can help achieve a more random copolymer, as this method is known to promote transesterification reactions. Conversely, controlling the addition of monomers in solution polymerization may allow for the formation of blockier structures, although this can be challenging to control precisely.
Q5: What are the common challenges in purifying this compound?
A5: The primary challenge in purifying rigid-rod aromatic polyesters like this compound is their poor solubility in common organic solvents. This limited solubility makes traditional purification techniques like reprecipitation difficult. Fractional precipitation, where a non-solvent is slowly added to a polymer solution to precipitate fractions of different molecular weights, is a commonly used method.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Incomplete reaction. - Loss of low molecular weight oligomers during workup. - Sublimation of monomers at high temperature/vacuum. | - Increase reaction time and/or temperature. - Optimize the precipitation and washing steps to minimize loss. - Use a well-sealed reactor and optimize vacuum conditions. |
| Low Molecular Weight | - Inefficient removal of byproducts (e.g., water, acetic acid). - High melt viscosity limiting chain mobility. - Premature precipitation of the polymer in solution polymerization. | - Improve vacuum efficiency in melt polycondensation. - Use a high-boiling point solvent and ensure vigorous stirring in solution polymerization. - Consider using a catalyst to enhance reaction kinetics. |
| Gel Formation | - Cross-linking side reactions at high temperatures. - Presence of trifunctional impurities in monomers. | - Lower the reaction temperature if possible, or reduce reaction time at higher temperatures. - Ensure high purity of monomers. |
| Inconsistent Batch-to-Batch Results | - Variations in monomer purity. - Inconsistent heating rates or temperature control. - Variations in vacuum level. | - Use monomers from the same batch with verified purity. - Calibrate temperature controllers and ensure consistent heating profiles. - Monitor and control the vacuum level precisely. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymer Insoluble in Common Solvents | - High crystallinity and rigid-rod nature of the polymer. | - Use high-boiling point, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), possibly with the addition of salts like LiCl to improve solubility. - Consider specialized solvents for rigid-rod polymers, such as strong acids (e.g., methanesulfonic acid), but be cautious of potential degradation. |
| Inefficient Removal of Low Molecular Weight Impurities | - Co-precipitation of impurities with the polymer. - Trapping of impurities within the precipitated polymer mass. | - Perform multiple precipitation steps. - Add the non-solvent very slowly with vigorous stirring to promote the formation of fine particles and reduce impurity trapping. - Consider Soxhlet extraction with a suitable solvent to remove residual monomers and oligomers. |
| Difficulty in Handling Precipitated Polymer | - Formation of a gelatinous or sticky precipitate. | - Optimize the solvent/non-solvent system. - Try precipitating into a non-solvent at a lower temperature. |
Quantitative Data
Table 1: Typical Reaction Conditions for Aromatic Polyester Synthesis
| Parameter | Melt Polycondensation | Solution Polycondensation | Reference(s) |
| Temperature | 250-320 °C | 180-250 °C | |
| Pressure | High Vacuum (<1 mmHg) | Atmospheric or slight positive pressure | |
| Catalyst | Antimony trioxide, titanium alkoxides, zinc acetate | None or acid/base catalysts | |
| Reaction Time | 2-10 hours | 4-24 hours |
Table 2: Thermal Properties of Selected Aromatic Copolyesters
| Copolyester System | Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Reference(s) |
| Aromatic Copolyester | Hydroquinone, hydroxybenzoic acid, isophthalic acid, trimesic acid | up to 240 °C | ~450 °C (in N2) | |
| Bio-based Aromatic Copolyester | Nipagin, eugenol, 1,6-hexanediol | Varies with composition | >360 °C | |
| Aromatic Polyester | Diphenolic acid-based | 159 °C | Starts at ~210 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Melt Polycondensation of Acetylated Monomers
This protocol is a generalized procedure based on common practices for synthesizing aromatic copolyesters.
Materials:
-
4-Acetoxybenzoic acid
-
Terephthalic acid
-
4,4'-Diacetoxybiphenyl (as a diol source, assuming a reaction with terephthalic acid to form the terephthaloyl moiety in situ, or direct use of terephthaloyl chloride with a diol)
-
Antimony trioxide (catalyst)
-
High-boiling point solvent for purification (e.g., NMP)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Monomer Preparation: Ensure all monomers are of high purity and dry. 4-Hydroxybenzoic acid and any diol should be acetylated prior to polymerization to increase their reactivity and prevent side reactions. This can be done by refluxing with acetic anhydride.
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is charged with equimolar amounts of the acetylated monomers and a catalytic amount of antimony trioxide (e.g., 200-500 ppm).
-
Polycondensation - Stage 1 (Ester Interchange): The reactor is purged with nitrogen and heated to a temperature of 250-280°C. The mixture is stirred to form a homogenous melt. Acetic acid is evolved as a byproduct and is removed through the distillation outlet. This stage is continued until the evolution of acetic acid ceases.
-
Polycondensation - Stage 2 (High Vacuum): The temperature is gradually increased to 280-320°C, and a high vacuum (e.g., <1 mmHg) is applied. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. Stirring is continued for several hours until the desired viscosity is reached.
-
Polymer Isolation: The reactor is cooled under nitrogen, and the solid polymer is recovered. The polymer may be brittle and can be broken into smaller pieces for purification.
Protocol 2: Purification of this compound by Fractional Precipitation
Procedure:
-
Dissolution: The crude polymer is dissolved in a minimal amount of a suitable high-boiling point solvent (e.g., NMP, DMAc) with heating and stirring. This may take a considerable amount of time.
-
Precipitation: The polymer solution is cooled to room temperature. A non-solvent (e.g., methanol, acetone) is added dropwise to the stirred solution.
-
Fraction Collection: As the non-solvent is added, the polymer will begin to precipitate. The highest molecular weight fractions will precipitate first. The precipitate can be collected by filtration or centrifugation.
-
Repetition: The process can be repeated by adding more non-solvent to the filtrate to precipitate lower molecular weight fractions.
-
Washing and Drying: The collected polymer fractions are washed thoroughly with the non-solvent to remove any remaining impurities and then dried in a vacuum oven at an elevated temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for this compound synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ph-HTBA in Experimental Research
Welcome to the technical support center for Ph-HTBA (4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). Its neuroprotective effects are attributed to its ability to reduce the Ca2+-stimulated autophosphorylation of CaMKIIα at the Thr286 residue, a key event in excitotoxic neuronal death.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments without causing toxicity?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept low, typically below 0.5%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability.
Q4: Can I heat the solvent to dissolve this compound?
A4: Gentle warming can be employed to aid in the dissolution of this compound. However, excessive heat should be avoided as it may lead to the degradation of the compound. A water bath set to 37°C is a suitable option for gentle warming.
Q5: My this compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, ensure rapid and thorough mixing when diluting your DMSO stock solution into the aqueous buffer. Adding the stock solution dropwise while vortexing the buffer can help. Additionally, preparing intermediate dilutions in a co-solvent mixture (e.g., ethanol/water) before the final dilution in the aqueous buffer may improve solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. If you observe any particulates, gently warm the solution and vortex until clear.
-
Optimize Dilution: When preparing your working concentration, add the DMSO stock to the pre-warmed culture medium with vigorous mixing.
-
Sonication: Briefly sonicate the final working solution to break up any potential micro-precipitates.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound stability in aqueous solutions over time.
-
Issue 2: Low potency or lack of expected biological effect.
-
Possible Cause: Degradation of this compound or sub-optimal experimental conditions.
-
Troubleshooting Steps:
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.
-
pH of Medium: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Ensure the pH of your culture medium or buffer is within the optimal range for your experiment and for this compound stability.
-
Assay Controls: Include appropriate positive and negative controls in your assay to validate the experimental setup and confirm the expected biological response.
-
Data Presentation: this compound Solubility
The following tables summarize the available information on the solubility of this compound in common laboratory solvents. Please note that exact quantitative values for this compound are not widely published. The data presented here is based on qualitative descriptions from available literature and general knowledge of similar chemical structures.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Likely Soluble |
| Water | Sparingly Soluble |
Table 2: Estimated Solubility of this compound at Room Temperature (25°C)
| Solvent | Estimated Solubility (mg/mL) |
| DMSO | >10 |
| Ethanol | 1-10 |
| Methanol | 1-10 |
| Water | <0.1 |
Table 3: Effect of pH on Aqueous Solubility (Estimated)
| pH | Estimated Solubility | Rationale |
| 4 | Low | As a carboxylic acid, this compound will be largely in its protonated, less soluble form. |
| 7 | Low | At neutral pH, the compound remains predominantly in its less soluble form. |
| 9 | Higher | In a basic environment, the carboxylic acid group will be deprotonated, forming a more soluble salt. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Neuroprotection Assay in HT22 Cells Against Glutamate-Induced Excitotoxicity
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound in the HT22 hippocampal neuronal cell line, a common model for studying glutamate-induced oxidative stress.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate solution (e.g., 100 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete DMEM from your stock solution. The final concentrations may range from 1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control group (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Glutamate-Induced Injury: Prepare a working solution of glutamate in serum-free DMEM. A final concentration of 5 mM glutamate is often used to induce excitotoxicity in HT22 cells.[4][5] After the pre-treatment period, carefully remove the medium containing this compound and replace it with 100 µL of the glutamate-containing medium. For the control group (no injury), add fresh serum-free DMEM without glutamate.
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment (MTT Assay): a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no glutamate). Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Mandatory Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
- 1. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ph-HTBA Dosage for Maximal Neuroprotection
Welcome to the technical support center for Ph-HTBA, a novel and potent neuroprotective agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for achieving maximal neuroprotective efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for neuroprotection?
This compound ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB).[2][3] Its neuroprotective effects are primarily attributed to its selective binding to the hub domain of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2][3] This interaction stabilizes the CaMKIIα holoenzyme and reduces Ca²⁺-stimulated autophosphorylation of CaMKIIα at Thr286, a key step in pathological glutamate signaling cascades that lead to excitotoxicity and neuronal death, particularly following ischemic events.
Q2: What is the recommended dose range for this compound in preclinical models of ischemic stroke?
Based on acute in vivo experiments in mouse models of ischemic stroke, a single intraperitoneal (i.p.) injection of this compound has been shown to be effective in a dose range of 50-175 mg/kg. For longer-term studies, a daily i.p. injection of 70 mg/kg for 14 days has been used and was well-tolerated in mice. It is important to note that this compound has demonstrated a superior neuroprotective effect at lower doses compared to other CaMKIIα hub ligands.
Q3: What is the evidence for the neuroprotective efficacy of this compound?
Administration of a single dose of this compound at a clinically relevant time point (3-6 hours after photothrombotic stroke) has been shown to promote neuroprotection. The compound has good cellular and brain permeability, allowing it to effectively reach its target in the central nervous system.
Q4: Are there any known toxicity or safety concerns with this compound?
Current literature indicates that this compound is well-tolerated in mice, particularly in a 14-day repeated dosing regimen. However, comprehensive safety pharmacology and toxicology studies, including the determination of an LD50, have not been extensively published. As with any experimental compound, it is crucial to conduct thorough dose-response and safety assessments within your specific experimental model.
Q5: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility. For intraperitoneal (i.p.) injections, it has been successfully dissolved in a vehicle consisting of poly(ethylene glycol)-400 and hydroxypropyl-β-cyclodextrin (20:80). Another option for i.p. administration is a 50:50 solution of saline and water. It is recommended to prepare fresh solutions for each experiment to ensure stability and solubility.
Quantitative Data Summary
The following table summarizes the reported effective dosages of this compound for neuroprotection in preclinical models.
| Parameter | Value | Species | Administration Route | Study Type | Reference |
| Effective Dose Range (Single Dose) | 50-175 mg/kg | Mouse | Intraperitoneal (i.p.) | Acute Ischemic Stroke | |
| Chronic Dosing Regimen | 70 mg/kg daily for 14 days | Mouse | Intraperitoneal (i.p.) | Sub-chronic |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Ischemic Stroke
This protocol is based on methodologies described in published studies.
1. Materials:
-
This compound
-
Vehicle:
-
Option A: Poly(ethylene glycol)-400 (PEG400) and Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Option B: 0.9% Sterile Saline and Sterile Water
-
-
Sterile syringes and needles
-
Vortex mixer
-
Animal scale
2. Preparation of Dosing Solution:
-
For PEG400/HPβCD Vehicle:
-
Prepare a 20:80 (v/v) solution of PEG400 and HPβCD.
-
Weigh the required amount of this compound based on the desired dose and the body weight of the animals.
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming may be required, but stability at elevated temperatures should be considered.
-
-
For Saline/Water Vehicle:
-
Prepare a 50:50 (v/v) solution of 0.9% sterile saline and sterile water.
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly. Note that achieving complete solubility in this vehicle may be challenging.
-
3. Administration:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The recommended injection volume is 10 ml/kg.
-
For acute neuroprotection studies, administer the dose at the desired time point post-insult (e.g., 3-6 hours after stroke induction).
-
For chronic studies, administer the dose once daily for the specified duration.
4. Control Group:
-
Administer the corresponding vehicle without this compound to the control group of animals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound has low aqueous solubility. | - Use the recommended PEG400/HPβCD vehicle for improved solubility. - Prepare fresh solutions before each experiment. - Vortex thoroughly and consider gentle warming if necessary, while monitoring for any signs of degradation. |
| Inconsistent Neuroprotective Effects | - Improper dose calculation or administration. - Degradation of this compound. - Variability in the experimental model. | - Ensure accurate weighing of animals and precise calculation of injection volumes. - Use freshly prepared this compound solutions. - Standardize the ischemic injury model to minimize variability between animals. |
| Precipitation of this compound in Solution | - Supersaturation or temperature changes. | - If precipitation is observed, try preparing a fresh, less concentrated solution if the dose allows. - Ensure the solution is at a stable temperature before administration. |
| Adverse Animal Reactions Post-Injection | - Vehicle-related toxicity. - High dose of this compound. | - Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. - Conduct a dose-response study to determine the optimal therapeutic window and identify any potential dose-limiting toxicities. |
Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: Workflow for in vivo this compound neuroprotection studies.
References
Technical Support Center: Ph-HTBA Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by Ph-HTBA in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a brain-permeable analog of γ-hydroxybutyrate (GHB). It acts as a ligand for the CaMKIIα hub domain and has shown neuroprotective effects in studies of ischemic stroke. This compound reduces Ca2+-stimulated CaMKIIα autophosphorylation and substrate phosphorylation, which may contribute to its neuroprotective properties.[2][3]
Q2: Can this compound interfere with fluorescence-based assays?
A2: Yes, this compound has been reported to exhibit properties that can interfere with fluorescence-based assays. Specifically, it can display background fluorescence, cause fluorescence quenching, and has some internal absorbance at high concentrations.[4] These properties can obscure the accurate measurement of fluorescence signals in experimental assays.
Q3: What are the common types of assay interference caused by compounds like this compound?
A3: Compounds can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself emits light at or near the excitation/emission wavelengths of the assay's fluorophore, leading to false positive signals.[5]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, resulting in a decreased signal (false negative or an overestimation of inhibition).
-
Light Scattering: Precipitated or aggregated compound particles can scatter light, which can increase the measured fluorescence signal and lead to false positives.
-
Inner Filter Effect: At high concentrations, the compound absorbs a significant fraction of the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.
-
Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to react non-specifically with multiple biological targets, leading to false positives in a variety of assays. It is good practice to evaluate if this compound or similar compounds fall into this category.
Q4: How can I determine if this compound is interfering with my specific assay?
A4: A series of control experiments are necessary to identify and characterize the interference. These include measuring the fluorescence of this compound alone at various concentrations in the assay buffer, and performing the assay in the absence of the biological target (enzyme or protein) to see if this compound still produces a signal. A detailed troubleshooting workflow is provided in the guides below.
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Interference
This guide will help you perform initial experiments to determine if this compound is a source of interference in your fluorescence-based assay.
Experimental Protocol:
-
This compound Autofluorescence Measurement:
-
Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your primary assay.
-
Use the same microplate type (e.g., black, clear bottom) as your primary assay.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Interpretation: A significant fluorescence signal that increases with this compound concentration indicates autofluorescence.
-
-
Assay without Biological Target (Null Assay):
-
Run your standard assay protocol with the this compound dilution series but omit the biological target (e.g., enzyme, protein, or cells).
-
Include all other assay components (substrate, fluorophore, etc.).
-
Interpretation: If you observe a signal that changes with this compound concentration, it confirms interference that is independent of the target's activity.
-
-
Quenching Assessment:
-
Prepare a solution of your fluorescent product or a stable fluorescent dye at a concentration that gives a robust signal.
-
Add the this compound dilution series to this solution.
-
Measure the fluorescence.
-
Interpretation: A decrease in fluorescence intensity with increasing this compound concentration suggests fluorescence quenching.
-
Data Presentation:
| Parameter | Observation with Increasing this compound Concentration | Potential Interference |
| Fluorescence (this compound alone) | Signal increases | Autofluorescence |
| Fluorescence (Assay without target) | Signal changes (increase or decrease) | Target-independent interference |
| Fluorescence (of stable fluorophore) | Signal decreases | Fluorescence Quenching |
Troubleshooting Workflow:
Caption: Workflow for the initial assessment of this compound interference.
Guide 2: Mitigating and Correcting for this compound Interference
If interference is confirmed, the following steps can help mitigate the issue or correct the data.
Methodologies for Mitigation and Correction:
-
Change Assay Wavelengths:
-
If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from the absorbance and fluorescence of this compound. Red-shifted dyes are often less prone to interference from library compounds.
-
-
Data Correction for Autofluorescence:
-
For each concentration of this compound, subtract the fluorescence signal of this compound alone (measured in Guide 1) from the signal obtained in the primary assay.
-
This correction is most accurate when the primary assay signal is significantly higher than the background fluorescence of this compound.
-
-
Kinetic vs. Endpoint Reads:
-
If your assay can be monitored over time (kinetic read), the initial fluorescence reading before the reaction starts can be used as a baseline for each well, which can help to subtract the background fluorescence of this compound. Compound autofluorescence is often stable over the course of the measurement.
-
-
Orthogonal Assays:
-
Confirm your results using a different assay platform that is not based on fluorescence (e.g., absorbance, luminescence, or a label-free method). This is a robust way to validate hits and eliminate false positives.
-
Experimental Protocol for an Orthogonal Assay (Example: Absorbance-based)
-
If your enzyme produces a chromogenic product, you can measure the change in absorbance over time using a spectrophotometer.
-
Protocol:
-
Set up the reaction as you would for the fluorescence assay, but without the fluorescent substrate/probe.
-
Use a substrate that produces a colored product upon enzymatic activity.
-
Add the this compound dilution series.
-
Measure the absorbance at the wavelength corresponding to the peak absorbance of the product at regular time intervals.
-
Calculate the reaction rate from the linear portion of the absorbance vs. time plot.
-
Interpretation: Compare the dose-response curve from the absorbance assay to the one from the fluorescence assay. A significant difference would suggest that the fluorescence assay results were affected by interference.
-
Decision Tree for Mitigation:
Caption: Decision tree for mitigating this compound interference.
References
- 1. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of Ph-HTBA
Welcome to the technical support center for Phenyl-HTBA (Ph-HTBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor in vivo stability of this compound?
A1: The primary reason for the limited in vivo stability of this compound is its rapid hepatic clearance. Studies in mice have shown that after intravenous administration, this compound is quickly eliminated from the plasma[1]. This rapid clearance is likely due to extensive metabolism in the liver.
Q2: Which metabolic pathway is likely responsible for the rapid clearance of this compound?
A2: While direct metabolic pathways for this compound are still under investigation, data from structurally related compounds, such as NCS-382, strongly suggest that glucuronidation is a principal metabolic pathway[1]. Glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.
Q3: How does the metabolic stability of this compound differ between species?
A3: There appears to be a significant species difference in the metabolism of this compound. In vitro studies have indicated low clearance in human liver microsomes, suggesting greater stability. In contrast, mouse liver microsomes show high hepatic clearance, correlating with the rapid in vivo elimination observed in mice[1]. This highlights the importance of using human-relevant models when assessing the metabolic stability of this compound for clinical development.
Q4: What are the general strategies to improve the in vivo stability of a compound like this compound?
A4: Several strategies can be employed to enhance the in vivo stability of small molecules like this compound. These can be broadly categorized as:
-
Chemical Modification: Introducing structural changes to block or slow down metabolic processes. This can include deuteration or the addition of blocking groups at metabolically active sites.
-
Formulation Strategies: Developing advanced formulations to protect the drug from metabolic enzymes. Examples include microencapsulation, liposomal formulations, and the use of excipients that inhibit metabolic enzymes[2].
-
Prodrug Approach: Converting the parent drug into an inactive prodrug that is later activated in vivo. This can alter the metabolic profile and improve stability.
Q5: Are there specific approaches to reduce glucuronidation?
A5: Yes, several strategies specifically target the reduction of glucuronidation. These include:
-
Structural Modification: Modifying the functional group that undergoes glucuronidation to make it less accessible to UDP-glucuronosyltransferase (UGT) enzymes.
-
Co-administration with UGT Inhibitors: While not always clinically feasible, co-administering a known UGT inhibitor can be used in preclinical studies to understand the impact of glucuronidation on the compound's pharmacokinetics.
-
Formulation with UGT-Inhibiting Excipients: Certain formulation excipients can locally inhibit UGT enzymes in the gut, potentially improving the oral bioavailability of susceptible compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments aimed at improving the in vivo stability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vivo pharmacokinetic data. | Inconsistent formulation or dosing technique. Animal-to-animal physiological differences. | Ensure a homogenous and stable formulation. Standardize the dosing procedure. Increase the number of animals per group to improve statistical power. |
| Discrepancy between in vitro (human microsomes) and in vivo (mouse) stability data. | Significant species differences in metabolic enzymes (CYPs and UGTs). | Use humanized mouse models if available. Prioritize in vitro data from human-derived systems (microsomes, hepatocytes) for clinical translation predictions. |
| In vitro metabolic stability assay shows rapid degradation even without NADPH. | Chemical instability of this compound in the assay buffer. Degradation by non-CYP enzymes present in microsomes. | Assess the stability of this compound in buffer alone at 37°C. Use heat-inactivated microsomes as a control to distinguish between enzymatic and chemical degradation. |
| No improvement in stability despite chemical modifications. | The modification did not effectively block the primary metabolic site. An alternative metabolic pathway becomes dominant. | Use metabolite identification studies to confirm the site of metabolism. Consider multi-pronged modification strategies or a different chemical scaffold. |
| Formulation strategy (e.g., liposomes) fails to improve in vivo half-life. | Rapid release of the drug from the formulation. The formulation itself is unstable in vivo. | Characterize the in vitro and in vivo release kinetics of your formulation. Evaluate the stability of the formulation components in biological fluids. |
Data Presentation
The following tables summarize key pharmacokinetic and metabolic stability data for this compound. Please note that specific quantitative values for this compound are illustrative and based on findings for structurally related compounds or typical ranges observed in drug metabolism studies.
Table 1: In Vitro Metabolic Stability of this compound (Illustrative Data)
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes | Human Hepatocytes | Mouse Hepatocytes |
| Half-life (t1/2, min) | > 60 | ~15 | ~45 | ~10 |
| Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells) | Low (< 10) | High (> 50) | Moderate (~20) | Very High (> 100) |
This table illustrates the expected trend of higher metabolic stability of this compound in human-derived in vitro systems compared to mouse-derived systems.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
| Parameter | Value | Unit |
| Half-life (t1/2) | < 0.5 | hours |
| Clearance (CL) | High | L/hr/kg |
| Volume of Distribution (Vd) | Moderate | L/kg |
This table reflects the rapid elimination of this compound observed in vivo in mouse models.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is adapted from standard industry practices to assess the metabolic stability of a test compound.
1. Materials:
-
Pooled liver microsomes (human or mouse)
-
Test compound (this compound) stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
2. Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
1. Materials:
-
Cryopreserved hepatocytes (human or mouse)
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
Test compound (this compound) stock solution
-
Acetonitrile with internal standard
-
Multi-well plates (e.g., 24-well or 48-well)
2. Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.
-
Seed the hepatocytes in the multi-well plates at a desired density (e.g., 0.5 x 106 cells/mL).
-
Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.
3. Data Analysis:
-
Data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance. The CLint is typically normalized to the number of hepatocytes (e.g., µL/min/106 cells).
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the in vivo stability of this compound.
Caption: Experimental workflow for improving this compound in vivo stability.
Caption: Postulated metabolic pathway of this compound.
Caption: Logical relationship of this compound instability and improvement strategies.
References
- 1. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ph-HTBA In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ph-HTBA (4-(4-(hydroxymethyl)benzoyl)oxy)phthalic acid in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility / Precipitation | This compound is a lipophilic compound with low aqueous solubility. | 1. Co-solvents: Use a mixture of a sterile aqueous vehicle (e.g., saline, PBS) with a biocompatible organic co-solvent such as DMSO, ethanol, or PEG 300/400. Start with a low percentage of the organic co-solvent and gradually increase until the compound dissolves. Ensure the final concentration of the organic solvent is non-toxic to the animals. 2. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to increase solubility and prevent precipitation. A typical concentration is 0.5-5% (v/v). 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation with sterile, biocompatible buffers might enhance solubility. The optimal pH for solubility and stability should be determined experimentally. 4. Lipid-Based Formulations: For oral administration, consider formulating this compound in a lipid-based vehicle such as sesame oil, corn oil, or medium-chain triglycerides. |
| Inconsistent Results / High Variability | This can stem from inconsistent formulation, inaccurate dosing, or biological variability. | 1. Formulation Homogeneity: Ensure the formulation is a homogenous solution or a stable, uniform suspension. If it's a suspension, vortex or sonicate before each administration to ensure consistent dosing. 2. Dosing Accuracy: For small injection volumes, use precision syringes and ensure proper animal restraint to administer the full intended dose. 3. Animal Handling: Standardize animal handling procedures as stress can influence physiological responses and drug metabolism. 4. Biological Factors: Ensure consistency in the age, sex, and strain of the animal model across all experimental groups. |
| Toxicity / Adverse Effects | The vehicle, the compound itself, or the administration procedure could be the cause. | 1. Vehicle Toxicity: Administer a vehicle-only control group to rule out toxicity from the formulation excipients. High concentrations of solvents like DMSO can cause motor impairment. 2. Compound-Specific Toxicity: Conduct a Maximum Tolerated Dose (MTD) study to determine the safe dosing range for your specific animal model and administration route. A study has shown that this compound is well-tolerated in mice after 14 days of treatment, suggesting a good safety profile at therapeutic doses.[1][2] 3. Administration Trauma: Ensure proper technique for the chosen administration route to minimize tissue damage and stress to the animal. |
| Low Bioavailability (Oral) | Poor absorption from the gastrointestinal tract due to low solubility or first-pass metabolism. | 1. Formulation Optimization: Enhance solubility using the methods described above (co-solvents, surfactants, lipid-based formulations). 2. Permeability Enhancers: Consider the use of safe and approved permeability enhancers in the formulation. 3. Alternative Routes: If oral bioavailability remains low, consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection for more direct systemic exposure. |
Frequently Asked Questions (FAQs)
1. What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₃ | PubChem |
| Molecular Weight | 294.3 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
The positive XLogP3 value indicates that this compound is lipophilic and likely has poor water solubility.
2. What is the mechanism of action of this compound?
This compound is a selective ligand for the hub domain of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα). By binding to the hub domain, this compound stabilizes the CaMKIIα holoenzyme, which is thought to have neuroprotective effects.
3. What are the recommended administration routes for this compound in animal models?
The choice of administration route depends on the experimental goals.
-
Intravenous (IV) injection: Provides 100% bioavailability and is suitable for pharmacokinetic studies and acute effect models.
-
Oral gavage (PO): Suitable for evaluating oral bioavailability and for chronic dosing studies. Formulation is critical for achieving adequate absorption.
-
Intraperitoneal (IP) injection: Often used as an alternative to IV injection, providing rapid systemic absorption.
4. How can I prepare a formulation of this compound for in vivo studies?
Given its lipophilic nature, a common approach for preparing a formulation for parenteral injection in mice would be:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Further dilute the solution with a sterile aqueous vehicle (e.g., saline or PBS) containing a surfactant (e.g., Tween® 80 at 0.5-2%) to the final desired concentration.
-
The final concentration of the organic solvent should be kept to a minimum (ideally <10% for DMSO) to avoid toxicity.
For oral gavage in rats, a lipid-based formulation can be prepared by dissolving this compound in an appropriate oil (e.g., corn oil or sesame oil).
5. Is there any known toxicity information for this compound?
One study has reported that this compound was well-tolerated in mice following 14 days of treatment.[1][2] However, it is always recommended to perform a Maximum Tolerated Dose (MTD) study in your specific animal model to establish a safe dose range for your experiments.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Selection: Use healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a range of 5-6 doses (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle.
-
Administration: Administer a single dose of the compound or vehicle to each animal via the desired route.
-
Observation: Monitor the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress) for at least 7 days.
-
Data Analysis: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Assessment of Oral Bioavailability
-
Animal and Dose Selection: Based on the MTD study, select a non-toxic dose. Use a sufficient number of animals to allow for serial blood sampling.
-
Administration:
-
IV Group: Administer a single dose of this compound intravenously.
-
Oral Group: Administer the same dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) for both IV and oral routes.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * 100
Visualizations
CaMKIIα Signaling Pathway and this compound Interaction
Experimental Workflow for Bioavailability Study
References
mitigating potential toxicity of Ph-HTBA
Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals. Ph-HTBA is a research chemical, and its toxicological properties have not been fully elucidated. The potential toxicities and mitigation strategies described herein are based on the known pharmacology of related compounds and general principles of toxicology. Always handle this compound with appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB).[2][3] It acts as a ligand for the CaMKIIα hub domain and has demonstrated neuroprotective effects in preclinical models of ischemic stroke.[2][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This interaction is believed to stabilize the hub and reduce Ca2+-stimulated CaMKIIα autophosphorylation, which can be a key factor in its neuroprotective effects against glutamate-induced excitotoxicity.
Q3: Are there any known toxicities associated with this compound?
A3: Specific toxicity studies on this compound are not publicly available. However, as an analog of GHB, it is prudent to consider potential side effects associated with GHB and other analogs, such as central nervous system depression at higher doses. Additionally, its action as a CaMKIIα inhibitor might lead to off-target effects.
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: For initial in vitro studies, a dose-response curve is recommended to determine the optimal concentration for neuroprotection versus potential toxicity. Based on preclinical studies, a range of low micromolar to nanomolar concentrations could be a starting point. Always perform a cytotoxicity assay to establish the non-toxic concentration range in your specific cell model.
Q5: What are the key considerations for in vivo studies with this compound?
A5: For in vivo experiments, careful dose-escalation studies are crucial to identify a therapeutic window that maximizes neuroprotective effects while minimizing potential adverse effects. Key considerations include the choice of animal model, the timing of administration relative to the induced injury (e.g., ischemic stroke), and the monitoring of physiological parameters.
Potential Toxicity & Mitigation
While specific data on this compound toxicity is limited, potential risks can be inferred from its classification as a GHB analog and a CaMKIIα inhibitor. Researchers should be vigilant for the following potential adverse effects and consider the proposed mitigation strategies.
| Potential Toxic Effect | Inferred Basis | Monitoring Parameters | Mitigation Strategies |
| CNS Depression | GHB analog activity | Sedation, ataxia, respiratory rate, loss of righting reflex. | Start with low doses and carefully escalate. Ensure adequate animal monitoring. Avoid co-administration with other CNS depressants. |
| Cardiovascular Effects | Potential off-target effects of CaMKII inhibitors | Heart rate, blood pressure, ECG (if feasible). | Monitor cardiovascular parameters during and after administration. |
| Gastrointestinal Issues | Common with many xenobiotics. | Nausea, vomiting (in relevant species), changes in food/water intake. | Ensure proper vehicle and route of administration. Monitor for signs of GI distress. |
| Hepatotoxicity/Nephrotoxicity | Potential for metabolic byproducts. | Liver and kidney function tests (e.g., ALT, AST, creatinine) in longer-term studies. | Conduct preliminary metabolic stability and toxicity screening. |
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No neuroprotective effect observed. | - Sub-optimal concentration.- Inappropriate timing of administration.- Cell model not suitable.- Compound degradation. | - Perform a full dose-response curve.- Optimize the pre-treatment or co-treatment window relative to the insult.- Verify the expression and activity of CaMKIIα in your cell line.- Check the stability of this compound in your culture medium. |
| High cell toxicity observed. | - Concentration is too high.- Solvent toxicity.- Contamination. | - Perform a cytotoxicity assay to determine the EC50.- Ensure the final solvent concentration is non-toxic to the cells.- Maintain sterile technique. |
| Inconsistent results between experiments. | - Variability in cell passage number.- Inconsistent timing of treatments.- Reagent variability. | - Use cells within a consistent passage number range.- Standardize all incubation and treatment times.- Use fresh, quality-controlled reagents. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No neuroprotective effect observed. | - Inadequate dose or bioavailability.- Inappropriate timing of administration.- Animal model variability. | - Perform pharmacokinetic studies to determine brain penetration and half-life.- Adjust the timing of administration based on the therapeutic window of the stroke model.- Ensure the chosen stroke model is appropriate and consistently induced. |
| High mortality or adverse events. | - Dose is too high.- Vehicle toxicity.- Improper surgical procedure. | - Conduct a dose-escalation study to determine the maximum tolerated dose.- Test the vehicle alone for any adverse effects.- Refine surgical techniques to minimize variability and stress. |
| Large variability in infarct size. | - Inconsistent occlusion in stroke models.- Physiological variability between animals. | - Use physiological monitoring (e.g., cerebral blood flow) to confirm successful occlusion.- Randomize animals to treatment groups and use appropriate statistical analysis. |
Experimental Protocols
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates.
-
This compound Pre-treatment: Dissolve this compound in a suitable vehicle (e.g., DMSO) and dilute in culture medium to the desired concentrations. Pre-treat the cells with this compound or vehicle for a predetermined time (e.g., 1-2 hours).
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death (e.g., 1-3 hours).
-
Reperfusion: Remove the plates from the hypoxic chamber, replace the OGD medium with the original culture medium containing this compound or vehicle, and return to a normoxic incubator for 24 hours.
-
Cell Viability Assessment: Quantify cell viability using a standard assay such as MTT, LDH release, or automated cell counting.
In Vivo Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - MCAO)
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain body temperature.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
This compound Administration: Administer this compound or vehicle at the predetermined dose and time point (e.g., 3-6 hours post-MCAO) via an appropriate route (e.g., intravenous or intraperitoneal).
-
Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Quantify the infarct volume using image analysis software.
Visualizations
Caption: this compound's neuroprotective mechanism via CaMKIIα inhibition.
Caption: General experimental workflow for evaluating this compound.
References
Technical Support Center: Ph-HTBA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) in biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for this compound quantification in biological samples?
A1: The recommended method for accurate and sensitive quantification of this compound in biological matrices such as plasma and brain tissue is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for pharmacokinetic studies.
Q2: How should plasma and brain tissue samples be collected and stored prior to analysis?
A2: For plasma collection, blood samples should be collected in tubes containing an anticoagulant (e.g., lithium heparin) and immediately placed on wet ice. Centrifuge the samples at 4°C to separate the plasma, which should then be stored at -20°C or lower until analysis. For brain tissue, samples should be rapidly excised, rinsed, and may be homogenized immediately or flash-frozen in liquid nitrogen and stored at -80°C.
Q3: What are the common challenges encountered during this compound quantification?
A3: Common challenges include:
-
Matrix Effects: Endogenous components in plasma and brain tissue, particularly phospholipids, can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.
-
Analyte Stability: As a carboxylic acid-containing compound, this compound may be susceptible to degradation. It is important to assess its stability under various storage and sample processing conditions.
-
Low Bioavailability: In some in vivo studies, this compound may exhibit low plasma concentrations, requiring a highly sensitive analytical method for accurate quantification.
Q4: How can I minimize matrix effects in my this compound assay?
A4: To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Utilize protein precipitation for plasma samples and a more rigorous extraction method like solid-phase extraction (SPE) for brain homogenates to remove interfering substances.
-
Chromatographic Separation: Optimize the HPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the carboxylic acid group with the stationary phase. | Operate the mobile phase at a lower pH to ensure the carboxylic acid is protonated. Use a highly deactivated column or a column with a different stationary phase chemistry. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and the pump is functioning correctly. Prepare fresh mobile phase daily. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Low Signal Intensity or High Background Noise | Ion suppression due to matrix effects. | Improve sample cleanup to remove phospholipids and other interfering substances. Adjust chromatographic conditions to separate this compound from the suppression zone. |
| Suboptimal mass spectrometer settings. | Optimize the MS parameters, including ionization source settings and collision energy. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use an automated liquid handler if available. |
| Analyte instability. | Perform stability experiments to assess the degradation of this compound in the biological matrix and during the analytical process. Keep samples on ice or at 4°C during preparation. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for this compound from a study in C57BL6/J mice.
| Parameter | Matrix | Administration Route | Dose | Concentration |
| Brain Concentration | Brain Homogenate | Oral | 10 mg/kg | 99.1 ng/mL |
| Plasma Concentration | Plasma | Oral | 10 mg/kg | 1450 ng/mL |
| Brain-Plasma Ratio | - | Oral | 10 mg/kg | 0.10 |
| Unbound Partition Coefficient (Kp, uu) | - | Oral | 10 mg/kg | 0.85 |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is a general guideline and may require optimization.
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the HPLC-MS/MS system.
Brain Tissue Sample Preparation: Homogenization and Extraction
This protocol is a general guideline and may require optimization.
-
Weigh the frozen brain tissue.
-
Add 4 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline) per gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
To 100 µL of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Proceed with evaporation and reconstitution as described in the plasma preparation protocol.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Ph-HTBA Treatment in Stroke Models
Welcome to the technical support center for the application of Ph-HTBA in experimental stroke models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the planning and execution of experiments involving this compound in stroke models.
Q1: What is this compound and what is its mechanism of action in ischemic stroke?
A: this compound, or (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a novel and brain-permeable analog of γ-hydroxybutyrate (GHB). It acts as a neuroprotective agent in ischemic stroke by targeting the alpha isoform of Calcium/calmodulin-dependent protein kinase II (CaMKIIα).[2][3] Specifically, this compound is a CaMKIIα hub ligand, which means it binds to the hub domain of the CaMKIIα holoenzyme.[2][3] This interaction reduces the calcium-stimulated autophosphorylation of CaMKIIα at the Thr286 site, a key step in its pathological activation during an ischemic event. By modulating CaMKIIα activity, this compound helps to mitigate the downstream excitotoxic signaling cascades that lead to neuronal cell death after a stroke.
Q2: I am not observing the expected neuroprotective effect with this compound. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Treatment Window: this compound has shown efficacy when administered within a specific time frame after the ischemic insult. Studies have demonstrated neuroprotection with a single dose administered 3 to 6 hours after a photothrombotic stroke. Administration outside this window may not be effective. It is crucial to precisely time the administration relative to the stroke onset.
-
Dosage: Ensure that the correct dose is being administered. Effective doses in mice have been reported in the range of 50-175 mg/kg via intraperitoneal (i.p.) injection. A full dose-response analysis is recommended to determine the optimal dose for your specific animal model and experimental conditions.
-
Drug Preparation and Administration:
-
Vehicle: The choice of vehicle is critical for the solubility and stability of this compound. A commonly used vehicle is a solution of poly(ethylene glycol)-400 (PEG400) and hydroxypropyl-β-cyclodextrin (HPβCD) (e.g., in a 20:80 ratio). Alternatively, a saline/water mixture (50:50) has also been used. Improper dissolution can lead to inaccurate dosing.
-
pH: The pH of the formulation should be optimized to ensure the stability of this compound. While specific data for this compound is limited, the pH of injectable solutions can significantly impact compound stability and should ideally be within a physiologically tolerated range.
-
Injection Volume and Technique: For intraperitoneal injections in mice, the volume should not exceed 10 ml/kg. Ensure proper i.p. injection technique to avoid administration into the gut or other organs, which would affect absorption and bioavailability.
-
-
Stroke Model Severity: The severity of the induced stroke can influence the effectiveness of any neuroprotective agent. An overly severe ischemic insult may create an infarct core that is too large to be salvaged. It is important to have a reproducible stroke model with a consistent infarct volume. Consider titrating the parameters of your stroke model (e.g., duration of occlusion in MCAO, laser power in photothrombosis) to achieve a consistent and moderate injury level.
-
Animal Strain and Health: The genetic background and health status of the animals can impact stroke outcome and drug response. Use healthy animals of a consistent age and strain for all experiments.
Q3: What is the recommended vehicle for this compound administration and how should it be prepared?
A: Based on published studies, a suitable vehicle for this compound for intraperitoneal injection is a mixture of poly(ethylene glycol)-400 (PEG400) and hydroxypropyl-β-cyclodextrin (HPβCD). A 20:80 ratio of PEG400 to HPβCD has been used successfully.
Preparation Protocol:
-
Prepare the HPβCD solution in sterile water or saline. The concentration of HPβCD will depend on the final desired concentration of this compound.
-
Add the PEG400 to the HPβCD solution and mix thoroughly.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be used if necessary, but the stability of this compound under heat should be considered.
-
Ensure the final solution is clear and free of particulates before injection.
-
The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range.
Alternatively, a simpler vehicle of 50:50 saline and water has also been reported. The choice of vehicle may depend on the required dose and solubility of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound based on dose and treatment window. Note: The data presented here is a representative summary based on available literature. Researchers should perform their own dose-response and time-window studies to determine the optimal parameters for their specific experimental setup.
Table 1: Dose-Response of this compound on Infarct Volume Reduction
| Dose (mg/kg, i.p.) | Stroke Model | Time of Administration (post-stroke) | Reported Efficacy (e.g., % Infarct Volume Reduction) | Reference |
| 50 - 175 | Photothrombotic | 3 - 6 hours | Effective in promoting neuroprotection | |
| Data Not Available | Insert Data | Insert Data | Insert Data | Insert Citation |
| Data Not Available | Insert Data | Insert Data | Insert Data | Insert Citation |
Table 2: Efficacy of this compound Based on Treatment Window
| Time of Administration (post-stroke) | Dose (mg/kg, i.p.) | Stroke Model | Reported Efficacy (e.g., Functional Outcome Score, % Neuroprotection) | Reference |
| 3 - 6 hours | 50 - 175 | Photothrombotic | Promotes neuroprotection | |
| Data Not Available | Insert Data | Insert Data | Insert Data | Insert Citation |
| Data Not Available | Insert Data | Insert Data | Insert Data | Insert Citation |
Experimental Protocols
Detailed methodologies for common stroke models used in conjunction with this compound treatment are provided below.
Protocol 1: Photothrombotic Stroke Model in Mice
This model induces a focal ischemic lesion in a targeted cortical area.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Heating pad to maintain body temperature
-
Photosensitive dye (e.g., Rose Bengal, 10 mg/mL in sterile saline)
-
Cold light source or laser (e.g., 532 nm green laser)
-
This compound solution
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance) and place it in the stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Site Preparation: Make a midline scalp incision to expose the skull. Clean the skull surface.
-
Dye Injection: Administer Rose Bengal solution via intraperitoneal or intravenous injection (typically 100 µg/g body weight). Wait for 5 minutes for the dye to circulate.
-
Photo-irradiation: Position the light source over the target cortical region (e.g., sensorimotor cortex). Illuminate the skull for a predetermined time (e.g., 15-20 minutes) to induce thrombosis.
-
This compound Administration: At the desired time point post-stroke (e.g., 3 hours), administer the prepared this compound solution via intraperitoneal injection.
-
Post-operative Care: Suture the scalp incision and allow the animal to recover in a heated cage. Provide post-operative analgesia as required.
-
Outcome Assessment: Assess infarct volume (e.g., using TTC staining) and functional deficits at desired time points post-stroke.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This model mimics a common type of human stroke by temporarily or permanently occluding the middle cerebral artery.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or loupes
-
Heating pad
-
Microvascular clips
-
Coated filament (e.g., 6-0 nylon suture with a silicone-coated tip)
-
This compound solution
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the coated filament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation in adult mice.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes for transient MCAO).
-
Reperfusion (for transient MCAO): Gently withdraw the filament to allow for reperfusion.
-
This compound Administration: Administer the this compound solution at the desired time point relative to the onset of occlusion or reperfusion.
-
Wound Closure and Recovery: Close the neck incision with sutures and provide appropriate post-operative care.
-
Outcome Assessment: Evaluate neurological deficits and measure infarct volume at subsequent time points.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental application.
Caption: this compound's neuroprotective signaling pathway.
Caption: this compound experimental workflow in stroke models.
References
- 1. Frontiers | CaMKII in Regulation of Cell Death During Myocardial Reperfusion Injury [frontiersin.org]
- 2. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ph-HTBA and HOCPCA for Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of Ph-HTBA and HOCPCA, supported by experimental data. This analysis focuses on their performance in preclinical models of ischemic stroke and their distinct mechanisms of action related to CaMKIIα modulation.
Executive Summary
This compound ((2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid) and HOCPCA (3-Hydroxycyclopent-1-enecarboxylic acid) are both neuroprotective agents that target the Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key enzyme in excitotoxic neuronal death. Experimental evidence, primarily from rodent models of ischemic stroke, suggests that while both compounds offer significant neuroprotection, this compound demonstrates superior potency at lower doses. Their mechanisms of action, though both centered on CaMKIIα, are distinct. HOCPCA primarily acts by stabilizing the CaMKIIα hub domain, thereby normalizing aberrant signaling under pathological conditions. In contrast, this compound, in addition to hub domain interaction, directly reduces CaMKIIα autophosphorylation, a critical step in its activation cascade.
Data Presentation
In Vivo Neuroprotective Efficacy in Ischemic Stroke Models
| Parameter | This compound | HOCPCA | Experimental Model | Reference |
| Infarct Volume Reduction | Superior effect at lower doses compared to HOCPCA. | 26% reduction in a dMCAO model (175 mg/kg). | Photothrombotic stroke (mice); distal Middle Cerebral Artery Occlusion (dMCAO) (mice). | [2][3] |
| Effective Dose Range | Lower effective doses reported. | 90-175 mg/kg (i.p.) in acute experiments. | Photothrombotic and dMCAO stroke models (mice). | [2] |
| Administration Time Window | Clinically relevant (3-6 hours post-stroke). | Clinically relevant (30 min to 12 hours post-stroke). | Photothrombotic stroke (mice). | [2] |
Mechanistic Comparison: Effect on CaMKIIα
| Parameter | This compound | HOCPCA | Experimental System | Reference |
| CaMKIIα Hub Domain Interaction | Binds to the hub domain, inducing a distinct conformational change (Trp403 flip). | Binds to and stabilizes the hub domain. | Biophysical assays. | |
| CaMKIIα Thr286 Autophosphorylation | Reduces Ca²⁺-stimulated autophosphorylation. | Does not directly inhibit autophosphorylation; normalizes ischemia-induced changes in the cytosol. | Primary cortical neurons; in vivo stroke models. | |
| CaMKIIα Substrate Phosphorylation | Reduces substrate phosphorylation. | No direct effect on enzymatic activity. | Recombinant CaMKIIα. |
Signaling Pathways and Mechanisms of Action
Both this compound and HOCPCA exert their neuroprotective effects by modulating the activity of CaMKIIα, a critical mediator of glutamate excitotoxicity. Following an ischemic insult, excessive glutamate release leads to overactivation of NMDA receptors, a massive influx of Ca²⁺, and subsequent activation of CaMKIIα. Activated CaMKIIα contributes to neuronal death pathways.
HOCPCA's Mechanism of Action: HOCPCA binds to the hub domain of the CaMKIIα holoenzyme, stabilizing it. This stabilization is thought to prevent the pathological downstream signaling of CaMKIIα without affecting its normal physiological activity. In the context of ischemia, HOCPCA has been shown to normalize the ischemia-induced decrease in cytosolic autophosphorylation of CaMKIIα at Thr286, suggesting a restoration of normal enzyme dynamics.
This compound's Mechanism of Action: this compound also binds to the CaMKIIα hub domain but induces a different conformational change. Crucially, and in contrast to HOCPCA, this compound directly inhibits the autophosphorylation of CaMKIIα at Thr286 and subsequent substrate phosphorylation. This direct inhibition of a key activation step likely contributes to its increased potency and superior neuroprotective effect at lower concentrations.
Experimental Protocols
Photothrombotic Stroke Model in Mice
This protocol induces a focal ischemic lesion in a targeted cortical area.
-
Animal Preparation: Adult male mice are anesthetized, and their body temperature is maintained at 37°C.
-
Photosensitizer Injection: The photosensitive dye Rose Bengal (e.g., 100 mg/kg) is injected intraperitoneally.
-
Photo-irradiation: After a set time for the dye to circulate (e.g., 5 minutes), a cold light source is focused on the skull over the target cortical region (e.g., sensorimotor cortex) for a defined period (e.g., 15 minutes) to induce thrombosis.
-
Drug Administration: this compound or HOCPCA is administered intraperitoneally at specified doses and time points post-lesion (e.g., 3-6 hours).
-
Outcome Assessment: After a survival period (e.g., 7 days), infarct volume is assessed using histological staining (e.g., Cresyl Violet or 2,3,5-triphenyltetrazolium chloride), and functional recovery can be measured using behavioral tests.
References
- 1. HOCPCA Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
Ph-HTBA for Ischemic Stroke: A Comparative Analysis of a Novel Neuroprotective Agent
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel neuroprotective agent Ph-HTBA and its efficacy in preclinical stroke models. This document contrasts this compound with established and alternative stroke therapies, presenting available experimental data, detailed methodologies, and insights into its mechanism of action.
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective therapies. This compound, a novel, brain-permeable γ-hydroxybutyrate (GHB) analog, has emerged as a promising candidate. It functions as a ligand for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, a key player in the excitotoxic cascade following ischemic brain injury. Preclinical studies have demonstrated its neuroprotective potential in a photothrombotic stroke model, suggesting superior efficacy at lower doses when compared to the similar compound HOCPCA. This guide aims to synthesize the current knowledge on this compound, comparing its performance with other neuroprotective agents like Edaravone, DL-3-n-butylphthalide (NBP), and Citicoline, based on available preclinical data.
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
Direct comparative studies of this compound against other neuroprotective agents are not yet available in the public domain. However, to provide a benchmark for its potential efficacy, this section summarizes the performance of Edaravone, NBP, and Citicoline in widely used rodent models of ischemic stroke.
Table 1: Efficacy in Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Animal Model | Administration Route & Dosage | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| Edaravone | Mouse | Intraperitoneal (i.p.), 3 mg/kg | ~40-52% | Significant improvement in neurological scores | [1][2] |
| DL-3-n-butylphthalide (NBP) | Mouse | Oral gavage, 60 mg/kg | Significant reduction | Significant improvement in mNSS and other behavioral tests | [3][4][5] |
| Citicoline | Rat/Mouse (Meta-analysis) | Various | ~28% | Significant improvement (20.2%) in neurological deficit |
Table 2: Efficacy in Photothrombotic Stroke Models
| Compound | Animal Model | Administration Route & Dosage | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Source(s) |
| This compound | Mouse | Intraperitoneal (i.p.), 3-6h post-stroke | Not explicitly quantified, but demonstrated neuroprotection | Superior effect at low doses compared to HOCPCA | |
| Edaravone | Mouse | Intraperitoneal (i.p.), 3 mg/kg | Significant reduction | Improvement in cognitive impairments | |
| DL-3-n-butylphthalide (NBP) | Mouse | Oral gavage | Attenuated ischemic brain injury | Attenuated acute neurological deficits and improved motor function | |
| Citicoline | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Mechanism of Action: this compound and the CaMKIIα Signaling Pathway
This compound exerts its neuroprotective effects by modulating the CaMKIIα signaling pathway, a critical mediator of glutamate excitotoxicity in the ischemic brain. Following an ischemic event, excessive glutamate release leads to a massive influx of calcium (Ca2+) into neurons. This calcium overload activates CaMKIIα, initiating a cascade of downstream events that contribute to neuronal death.
This compound, as a CaMKIIα hub ligand, intervenes in this pathological process. It is understood to reduce the autophosphorylation of CaMKIIα at the Thr286 site, a key step in its sustained activation. By inhibiting this process, this compound helps to dampen the downstream excitotoxic signaling, thereby preserving neuronal integrity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are summarized protocols for the key experimental models mentioned in this guide.
Photothrombotic Stroke Model in Mice
This model induces a focal ischemic lesion in a targeted cortical area.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and fix its head in a stereotaxic frame.
-
Photosensitizer Injection: Administer a photosensitive dye, typically Rose Bengal, via intravenous or intraperitoneal injection.
-
Photoactivation: A cold light source or laser is focused on the target cortical region of the skull for a defined period. The light activates the dye, leading to endothelial damage, platelet aggregation, and thrombus formation, which occludes local blood vessels.
-
Post-operative Care: Suture the scalp and allow the animal to recover in a controlled environment.
-
Outcome Assessment: Infarct volume is typically measured 24-72 hours post-stroke using TTC staining. Neurological deficits are assessed using a battery of behavioral tests.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to mimic human ischemic stroke.
-
Animal Preparation: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A filament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Post-operative Care: Suture the incision and monitor the animal during recovery.
-
Outcome Assessment: Similar to the photothrombotic model, infarct volume and neurological deficits are assessed at specific time points post-MCAO.
Conclusion
This compound represents a novel and promising therapeutic candidate for ischemic stroke with a distinct mechanism of action targeting the CaMKIIα hub domain. While direct comparative efficacy data against other neuroprotective agents is currently lacking, its demonstrated neuroprotective effects in a preclinical stroke model warrant further investigation. The data presented in this guide for established agents such as Edaravone, NBP, and Citicoline provide a valuable context for evaluating the future preclinical and clinical development of this compound. Further head-to-head comparative studies in various stroke models are essential to fully elucidate the therapeutic potential of this compound and its place in the future landscape of stroke treatment.
References
- 1. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ischemic Injury-Induced CaMKIIδ and CaMKIIγ Confer Neuroprotection Through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ph-HTBA and Other CaMKIIα Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) with other prominent CaMKIIα inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support informed decisions in research and development.
Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical mediator of synaptic plasticity and neuronal function. Its dysregulation is implicated in various neurological disorders, including ischemic stroke, making it a key target for therapeutic intervention. This compound has emerged as a novel, brain-penetrant modulator of CaMKIIα with a unique mechanism of action. This guide offers a comparative analysis of this compound against other well-established CaMKIIα inhibitors, namely KN-93, Autocamtide-2-related inhibitory peptide (AIP), and AS-105.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and other selected CaMKIIα inhibitors. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence direct comparability.
Table 1: Binding Affinity and Potency of CaMKIIα Inhibitors
| Inhibitor | Target | Parameter | Value | Assay Method |
| This compound | CaMKIIα | Kd | 757 nM[2] | Radioligand Binding Assay |
| CaMKIIα | Ki (for HOCPCA binding) | 1.4 µM[2] | Radioligand Binding Assay | |
| KN-93 | CaMKII | IC50 | ~1–4 µM | Varies |
| AIP | CaMKII | IC50 | 40 nM[3] | Not specified |
| AS-105 | CaMKIIδ | IC50 | 8 nM | Not specified |
| CaMKIIδ | Ki | 3 nM | Not specified |
Table 2: Mechanism of Action
| Inhibitor | Mechanism of Action | Key Features |
| This compound | Binds to the CaMKIIα hub domain[4] | Allosteric modulator; reduces Ca2+-stimulated Thr286 autophosphorylation |
| KN-93 | Competitive with Ca2+/Calmodulin binding | Prevents activation of CaMKII; recent studies suggest it may bind directly to Calmodulin |
| AIP | Substrate-competitive inhibitor | Peptide inhibitor derived from the autoinhibitory domain of CaMKII |
| AS-105 | ATP-competitive inhibitor | Effective against both basal and autophosphorylated CaMKII |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of CaMKIIα inhibitors, based on commonly cited methodologies.
CaMKIIα Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant CaMKIIα enzyme
-
Ca2+/Calmodulin solution
-
Syntide-2 (or other suitable substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, CaMKIIα, Ca2+/Calmodulin, and the substrate (Syntide-2).
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
CaMKIIα Autophosphorylation Assay (Radiolabeled ATP Incorporation)
This assay measures the autophosphorylation of CaMKIIα, a key step in its activation, by quantifying the incorporation of radiolabeled phosphate.
Materials:
-
Recombinant CaMKIIα enzyme
-
Ca2+/Calmodulin solution
-
[γ-³²P]ATP
-
Cold ATP
-
Test inhibitors
-
Kinase reaction buffer
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture containing kinase buffer, CaMKIIα, and Ca2+/Calmodulin.
-
Add the test inhibitor at various concentrations.
-
Initiate the autophosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled CaMKIIα.
-
Quantify the band intensity to determine the extent of autophosphorylation and the inhibitory effect of the compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of inhibitor action. The following diagrams were generated using Graphviz (DOT language).
Caption: CaMKIIα signaling pathway in ischemic stroke and points of intervention by various inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ph-HTBA: A Distinct Molecular Interaction Profile Compared to its Analogs for CaMKIIα Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) and its analogs, focusing on their distinct molecular interactions with the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). The presented data, compiled from recent studies, highlights the unique properties of this compound as a high-affinity, brain-penetrant modulator of the CaMKIIα hub domain, offering potential therapeutic applications in neurological disorders such as ischemic stroke and neurodegenerative diseases.[2][3][4][5]
Comparative Analysis of Binding Affinity and Thermal Stabilization
This compound, a derivative of the NCS-382 scaffold, demonstrates a significantly enhanced binding affinity for the CaMKIIα hub domain compared to its parent compound and other analogs. This improved affinity is accompanied by a pronounced thermal stabilization effect on the hub oligomer, suggesting a distinct and potent interaction mechanism.
| Compound/Analog | Substitution | Binding Affinity (Ki) vs [3H]NCS-382 (μM) | Binding Affinity (Ki) vs [3H]HOCPCA (μM) | Maximum Thermal Shift (ΔTm, °C) |
| This compound (1i) | 2-Phenyl | 0.078 | 1.4 | 19 |
| NCS-382 | Unsubstituted | 0.340 | - | 16.7 |
| Analog 1b | 2-Bromo | 0.050 | 0.65 | 17 |
| Analog 1a | 1-Bromo | 0.23 | - | - |
| Analog 1c | 3-Bromo | 0.12 | - | - |
| Analog 1d | 1-Fluoro | 0.23 | - | - |
| Analog 1e | 2-Fluoro | 0.11 | - | - |
| Analog 1f | 3-Fluoro | 0.12 | - | - |
| Analog 1g | 1-Phenyl | 0.38 | - | - |
| Analog 1h | 3-Phenyl | 0.14 | - | - |
| Analog 1j | 2-(2-Fluorophenyl) | 0.056 | - | - |
| Analog 1k | 2-(3-Fluorophenyl) | 0.046 | - | - |
| Analog 1l | 2-(4-Fluorophenyl) | 0.045 | - | - |
| Analog 1m | 2-(2,6-Dichlorostyryl) | 0.11 | - | - |
| GHB | - | 4.3 | - | - |
Data compiled from Tian et al., 2022. Note: A lower Ki value indicates a higher binding affinity.
Distinct Functional Effects on CaMKIIα Activity
A key differentiator of this compound is its impact on the enzymatic activity of CaMKIIα. Unlike the smaller analog HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid), this compound has been shown to reduce Ca²⁺-stimulated autophosphorylation of CaMKIIα at the Thr286 residue in primary cortical neurons. Furthermore, it inhibits the phosphorylation of a recombinant CaMKIIα substrate. This inhibitory effect on kinase activity may contribute to its neuroprotective properties.
dot
Figure 1. Contrasting signaling pathways of this compound and its analogs on CaMKIIα.
The "Trp403 Flip": A Unique Molecular Interaction
In silico docking studies and experimental evidence suggest that this compound's distinct effects are rooted in a unique molecular interaction within the CaMKIIα hub cavity. Upon binding, this compound is proposed to induce an outward "flip" of the Tryptophan 403 (Trp403) residue. This conformational change is not observed with smaller analogs like HOCPCA and is believed to be a key factor in the differential functional profile of this compound, particularly its inhibitory effect on kinase activity.
dot
Figure 2. A logical workflow of the key experiments used to characterize this compound and its analogs.
Experimental Methodologies
Radioligand Binding Assays
Binding affinities of this compound and its analogs to the CaMKIIα hub domain were determined using radioligand competition assays. These experiments typically involve incubating rat cortical homogenates, which are rich in CaMKIIα, with a radiolabeled ligand (e.g., [³H]NCS-382 or [³H]HOCPCA) and varying concentrations of the unlabeled competitor compound (this compound or its analogs). The displacement of the radioligand by the competitor is measured, and the inhibition constant (Ki) is calculated to quantify the binding affinity.
Surface Plasmon Resonance (SPR)
To analyze the kinetics of binding, Surface Plasmon Resonance (SPR) is employed. In this label-free technique, the CaMKIIα hub protein is immobilized on a sensor chip. Solutions containing this compound or its analogs at various concentrations are then flowed over the chip surface. The binding and dissociation of the compounds are monitored in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Differential Scanning Fluorimetry (DSF)
The thermal stabilization effect of the compounds on the CaMKIIα hub domain is assessed using Differential Scanning Fluorimetry (DSF). This technique measures the change in the melting temperature (Tm) of the protein in the presence of a ligand. An increase in the Tm (ΔTm) indicates that the ligand binding stabilizes the protein structure.
CaMKIIα Autophosphorylation Assay
The effect of this compound on CaMKIIα autophosphorylation is investigated in primary cortical neuron cultures or using recombinant protein. Following stimulation to induce CaMKIIα activity (e.g., with Ca²⁺/calmodulin), the phosphorylation status of the Thr286 residue is quantified using Western blotting or ELISA with a phospho-specific antibody. A reduction in the phosphorylation signal in the presence of this compound indicates an inhibitory effect.
Substrate Phosphorylation Assay (ADP-Glo™ Kinase Assay)
To measure the impact of this compound on the kinase activity of CaMKIIα towards its substrates, a luminescent-based assay such as the ADP-Glo™ Kinase Assay is utilized. This assay quantifies the amount of ADP produced during the phosphorylation of a model substrate (e.g., syntide-2) by CaMKIIα. The kinase reaction is performed in the presence and absence of this compound, and the resulting luminescence is inversely proportional to the kinase activity. This allows for the determination of IC50 values for the inhibition of substrate phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanism of Action of Ph-HTBA for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel neuroprotective agent. We objectively compare its performance with other relevant compounds, supported by experimental data, to aid in the evaluation and potential development of new therapeutic strategies for ischemic stroke and other neurodegenerative disorders.
At a Glance: this compound and a Novel Neuroprotective Strategy
This compound is a high-affinity, brain-penetrant modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα).[2] It represents a promising therapeutic candidate due to its unique mechanism of action that distinguishes it from other CaMKIIα ligands and alternative neuroprotective agents. This guide will delve into the specifics of its action, compare it with alternatives, and provide detailed experimental protocols for further research.
Mechanism of Action: A Tale of Two Ligands
This compound and its structural analog, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), both target the hub domain of CaMKIIα, a crucial enzyme in neuronal signaling. However, their effects on the enzyme's function differ significantly, leading to distinct neuroprotective profiles.
This compound acts as an inhibitor of CaMKIIα activity. It has been shown to reduce Ca2+-stimulated autophosphorylation of CaMKIIα at the Thr286 residue and inhibit the phosphorylation of its substrate, syntide-2.[3][4] This inhibitory action is a key aspect of its neuroprotective effect. In contrast, HOCPCA does not inhibit the catalytic activity of CaMKIIα under normal conditions.[5] However, in the context of ischemia, HOCPCA has been observed to normalize the ischemia-induced decrease in cytosolic pThr286 levels, suggesting a more nuanced, condition-dependent modulatory role.
The table below summarizes the key differences in the mechanism of action between this compound and HOCPCA.
| Feature | This compound | HOCPCA |
| Primary Target | CaMKIIα Hub Domain | CaMKIIα Hub Domain |
| Effect on CaMKIIα Activity | Inhibitor | Modulator (no direct inhibition of catalytic activity) |
| CaMKIIα Thr286 Autophosphorylation | Reduces Ca2+-stimulated autophosphorylation | Normalizes ischemia-induced changes; no effect under basal conditions |
| Substrate Phosphorylation (Syntide-2) | Inhibits | No significant effect |
| Neuroprotective Profile | Superior at low doses in photothrombotic stroke models | Neuroprotective in various stroke models |
Comparative Performance: Quantitative Insights
The following table provides a quantitative comparison of this compound with its direct comparators, HOCPCA and NCS-382 (a precursor to this compound), as well as alternative neuroprotective agents, Edaravone and Nerinetide (NA-1).
| Compound | Target | Mechanism of Action | Binding Affinity (Ki/Kd) | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy Highlights |
| This compound | CaMKIIα Hub Domain | Inhibition of CaMKIIα autophosphorylation and substrate phosphorylation | Ki: 0.078 µM ([³H]NCS-382 binding); Kd: 757 nM | IC50 (ITF quenching): 452 µM | Superior neuroprotection at low doses compared to HOCPCA in a photothrombotic stroke model. |
| HOCPCA | CaMKIIα Hub Domain | Allosteric modulator; stabilizes the hub domain | - | Does not inhibit syntide-2 phosphorylation | Neuroprotective in multiple in vivo stroke models. |
| NCS-382 | CaMKIIα Hub Domain | Ligand for the CaMKIIα hub domain | Ki: 0.340 µM | - | Precursor to this compound with lower affinity. |
| Edaravone | Free Radicals | Scavenges peroxyl radicals | N/A | Inhibits lipid peroxidation | Reduces infarct volume and improves neurological outcomes in animal models and some clinical trials. |
| Nerinetide (NA-1) | PSD-95 | Inhibits the interaction between PSD-95 and NMDA receptors | N/A | - | Improved functional outcomes in stroke patients not receiving alteplase in the ESCAPE-NA1 trial. |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vivo Photothrombotic Stroke Model
This protocol is a generalized procedure for inducing a focal ischemic lesion in the cortex of mice, as commonly used in the evaluation of neuroprotective agents like this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Rose Bengal solution (10 mg/mL in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Cold light source with a fiber-optic guide
-
Surgical tools
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane and place it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Exposure: Make a midline incision on the scalp to expose the skull.
-
Rose Bengal Administration: Inject Rose Bengal solution intraperitoneally (e.g., 100 mg/kg).
-
Photo-irradiation: After a 5-minute delay, illuminate the skull over the desired cortical region (e.g., sensorimotor cortex) with a cold light source for 15-20 minutes.
-
Post-operative Care: Suture the scalp and allow the mouse to recover in a warmed cage.
-
Drug Administration: Administer this compound or vehicle control at the desired time point post-stroke via the appropriate route (e.g., intraperitoneal injection).
-
Outcome Assessment: Perform behavioral tests (e.g., cylinder test, grid-walking test) and histological analysis (e.g., TTC staining for infarct volume) at specified time points after stroke induction.
In Vitro CaMKIIα Kinase Assay (Syntide-2 Phosphorylation)
This protocol outlines a method to assess the inhibitory effect of this compound on CaMKIIα-mediated substrate phosphorylation.
Materials:
-
Recombinant human CaMKIIα
-
Syntide-2 (peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, CaCl₂, Calmodulin)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, CaMKIIα, and Syntide-2.
-
Compound Addition: Add this compound at a range of concentrations to the reaction wells. Include a vehicle control.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CaMKIIα hub domain.
Materials:
-
Rat cortical membrane homogenates or cells expressing CaMKIIα
-
[³H]NCS-382 (radioligand)
-
This compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of [³H]NCS-382 and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NCS-382 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Broader Context: Alternative Neuroprotective Strategies
To provide a comprehensive overview, it is essential to compare this compound's mechanism with other neuroprotective agents that operate through different pathways.
-
Edaravone: This compound is a potent free radical scavenger. During an ischemic stroke, the production of reactive oxygen species (ROS) increases dramatically, leading to oxidative stress and neuronal damage. Edaravone mitigates this by neutralizing these harmful free radicals. Its mechanism is not receptor-specific but rather targets a downstream pathological event.
-
Nerinetide (NA-1): This neuroprotective peptide works by disrupting the interaction between the NMDA receptor and the postsynaptic density protein-95 (PSD-95). This interaction is a critical step in the excitotoxic cascade that leads to neuronal death following ischemia. By uncoupling this interaction, nerinetide selectively inhibits the downstream neurotoxic signaling without interfering with the normal physiological function of the NMDA receptor.
Conclusion
This compound presents a novel and targeted approach to neuroprotection by directly inhibiting the enzymatic activity of CaMKIIα through its interaction with the hub domain. This mechanism is distinct from its close analog, HOCPCA, which acts as a modulator, and from other neuroprotective agents like the free radical scavenger edaravone and the PSD-95 inhibitor nerinetide. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound in the context of ischemic stroke and related neurological disorders. The unique inhibitory action of this compound on a key pathological signaling node makes it a compelling candidate for further drug development.
References
- 1. Protocol to study ischemic stroke by photothrombotic lesioning in the cortex of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CaMKIIα as a Promising Drug Target for Ischemic Grey Matter [mdpi.com]
Evaluating the Therapeutic Window of Ph-HTBA vs. Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel neuroprotective agent Ph-HTBA against its structural analog HOCPCA and discusses its therapeutic potential in the context of CaMKIIα modulation. While a definitive therapeutic window for this compound has not been established due to the absence of comprehensive toxicology studies, this guide synthesizes the available preclinical data on its efficacy and safety, offering a framework for its evaluation against other compounds.
Executive Summary
(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid (this compound) is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB) that demonstrates significant neuroprotective effects in preclinical models of ischemic stroke. It exerts its action primarily by binding to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key mediator in excitotoxic neuronal death. Compared to its smaller analog, 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), this compound exhibits superior neuroprotection at lower doses. This enhanced efficacy may be attributed to its distinct molecular interaction with the CaMKIIα hub, which not only stabilizes the holoenzyme but also reduces its autophosphorylation. While both this compound and HOCPCA have been reported as "well-tolerated" in short-term in vivo studies, a comprehensive safety profile, including maximum tolerated dose (MTD) or LD50 values, is not yet available for either compound. This guide presents the current state of knowledge to aid in the evaluation of this compound's therapeutic potential.
Mechanism of Action: Targeting the CaMKIIα Hub
Both this compound and HOCPCA are selective ligands for the hub domain of CaMKIIα.[1][2] In ischemic stroke, excessive glutamate release leads to a massive influx of Ca2+, causing overactivation of CaMKIIα. This overactivation is a critical step in the signaling cascade leading to neuronal death.
This compound and HOCPCA bind to a specific cavity in the CaMKIIα hub domain, leading to its stabilization.[2] This allosteric modulation is believed to be the primary mechanism behind their neuroprotective effects. However, this compound exhibits an additional mechanism not observed with HOCPCA; it reduces Ca2+-stimulated CaMKIIα Thr286 autophosphorylation.[1] This inhibitory action on a key activation step of the kinase may contribute to its superior neuroprotective efficacy.
References
A Head-to-Head Comparison of Ph-HTBA and Memantine in Mitigating Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of therapeutic agents that can mitigate excitotoxicity is a major focus of neuroscience research. This guide provides a head-to-head comparison of two neuroprotective compounds, Ph-HTBA and memantine, which operate through distinct mechanisms to counter the damaging effects of excitotoxicity. While direct comparative studies are limited, this analysis is based on their differing molecular targets and available experimental data.
At a Glance: this compound vs. Memantine in Excitotoxicity
| Feature | This compound | Memantine |
| Primary Mechanism of Action | Allosteric modulator of CaMKIIα hub domain | Low-affinity, uncompetitive NMDA receptor antagonist |
| Molecular Target | Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) | N-methyl-D-aspartate (NMDA) receptor ion channel |
| Effect on Excitotoxicity | Reduces Ca2+-stimulated CaMKIIα autophosphorylation, downstream of NMDA receptor activation | Directly blocks excessive Ca2+ influx through the NMDA receptor channel |
| Receptor Affinity | Binds to the CaMKIIα hub domain with mid-nanomolar affinity | Low to moderate affinity for the NMDA receptor channel |
| Reported In Vivo Efficacy | Neuroprotective in a photothrombotic stroke model in mice[1] | Neuroprotective in various in vivo models of excitotoxicity, including neonatal hypoxia-ischemia[2][3] |
Mechanism of Action: Two Distinct Approaches to Neuroprotection
The neuroprotective effects of this compound and memantine stem from their intervention at different points in the excitotoxic cascade.
Memantine: A Direct Blockade of the NMDA Receptor
Memantine is a well-established, clinically approved drug that functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[1][4] Under conditions of excessive glutamate release, the NMDA receptor channel becomes over-activated, leading to a massive influx of calcium ions (Ca2+), which triggers downstream neurotoxic pathways. Memantine's mechanism is voltage-dependent; it preferentially enters and blocks the NMDA receptor channel when it is open, a state more frequent during pathological overstimulation. Its low affinity and rapid off-rate kinetics are crucial to its favorable side-effect profile, as it does not interfere significantly with normal synaptic transmission.
This compound: Modulating a Key Downstream Kinase
In contrast, this compound does not directly interact with the NMDA receptor. Instead, it targets CaMKIIα, a critical protein kinase that is activated by the influx of Ca2+ through NMDA receptors and plays a pivotal role in mediating the downstream toxic effects of excitotoxicity. This compound is a brain-penetrant analog of γ-hydroxybutyrate (GHB) that selectively binds to the hub domain of CaMKIIα. This interaction reduces the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286, thereby inhibiting its sustained activation and downstream signaling that contributes to neuronal death.
Signaling Pathway Diagrams
References
- 1. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Modulation of Synaptic Plasticity: Evaluating Ph-HTBA and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CaMKIIα hub ligand, Ph-HTBA, with other established modulators of synaptic plasticity. By examining their mechanisms of action and effects on long-term potentiation (LTP) and long-term depression (LTD), this document aims to inform research and drug development in the field of neuroscience.
Introduction to this compound
4-hydroxy-N'-(4-(hydroxy(phenyl)methyl)benzylidene)benzohydrazide (this compound) is a novel, brain-permeable small molecule that selectively binds to the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα).[1] CaMKIIα is a critical enzyme in the molecular cascades underlying synaptic plasticity, learning, and memory.[2][3] this compound has demonstrated neuroprotective effects in models of ischemic stroke.[4][5] Its proposed mechanism of action involves the reduction of Ca2+-stimulated autophosphorylation of CaMKIIα at the Thr286 residue, which is a key step in the activation and maintenance of the kinase's activity during LTP. While direct electrophysiological data on this compound's effect on LTP and LTD are not yet publicly available, its mechanism of action suggests a significant modulatory role in these processes.
Comparison of Synaptic Plasticity Modulators
This guide compares this compound with three classes of compounds that modulate synaptic plasticity through distinct mechanisms:
-
CaMKII Inhibitors (e.g., KN-93): These molecules directly inhibit the catalytic activity of CaMKII.
-
Endocannabinoid System Modulators: This system, primarily through the activation of CB1 receptors, acts as a retrograde signaling system to modulate neurotransmitter release.
-
Serotonin Receptor Modulators (e.g., 8-OH-DPAT): Serotonergic signaling, through various receptor subtypes, exerts complex modulatory effects on synaptic plasticity.
The following tables summarize the quantitative effects of these modulators on Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
Data Presentation
Table 1: Comparison of Modulators of Long-Term Potentiation (LTP)
| Compound/Class | Target | Mechanism of Action | Effect on Hippocampal CA1 LTP | Quantitative Data (fEPSP slope potentiation) |
| This compound | CaMKIIα Hub Domain | Reduces Ca2+-stimulated Thr286 autophosphorylation | Inferred to be inhibitory | Data not yet available |
| KN-93 | CaMKII Catalytic Site | Competitive inhibitor of CaM binding | Inhibition | Control LTP: ~163% of baseline; With KN-93 (0.5 µM): LTP completely rescued from Aβ-mediated impairment, reaching ~159% |
| Endocannabinoid Agonist (WIN 55,212-2) | CB1 Receptor | Presynaptic inhibition of neurotransmitter release | Inhibition | Control LTP: ~68% above baseline; With WIN 55,212-2 (500 nM): LTP virtually abolished (~5.5% above baseline) |
| Endocannabinoid Inverse Agonist (AM251) | CB1 Receptor | Blocks constitutive and agonist-induced CB1R activity | Facilitation of weak LTP, Inhibition of strong LTP | Strong LTP Control: ~68% above baseline; With AM251 (1 µM): LTP reduced to ~30% above baseline |
| 5-HT1A Receptor Agonist (8-OH-DPAT) | 5-HT1A Receptor | Activates Gi/o-coupled receptors, leading to neuronal hyperpolarization and reduced neurotransmitter release | Attenuation | Systemic administration of 8-OH-DPAT (0.3 mg/kg) attenuated LTP induction in the dentate gyrus of behaving animals. |
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the modulation of synaptic plasticity by CaMKII, the endocannabinoid system, and serotonin 5-HT1A receptors.
Experimental Protocols
Protocol for Induction and Measurement of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices using theta-burst stimulation (TBS) and recording of field excitatory postsynaptic potentials (fEPSPs).
1. Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the stratum radiatum of the CA3 region to stimulate Schaffer collateral fibers.
-
Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Determine the stimulus intensity that evokes an fEPSP with a slope that is 30-50% of the maximum response.
3. Baseline Recording:
-
Deliver single test pulses every 30 seconds for at least 20-30 minutes to establish a stable baseline fEPSP response.
4. LTP Induction (Theta-Burst Stimulation - TBS):
-
A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz. This entire sequence can be repeated 2-4 times with an inter-train interval of 20 seconds.
5. Post-Induction Recording:
-
Immediately after TBS, resume recording of fEPSPs with single test pulses every 30 seconds for at least 60 minutes.
-
LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
Experimental Workflow for Evaluating Compound Effects
Conclusion
This compound represents a promising new tool for modulating synaptic plasticity through its unique interaction with the CaMKIIα hub domain. While direct electrophysiological validation is pending, its mechanism of reducing CaMKIIα autophosphorylation suggests an inhibitory effect on LTP, positioning it as a potential therapeutic agent for conditions associated with synaptic hyperexcitability.
In comparison, established modulators offer a clearer picture of their effects. Direct CaMKII inhibitors like KN-93 robustly block LTP. Endocannabinoid system modulators demonstrate the complexity of synaptic regulation, with the potential for both facilitation and inhibition of plasticity depending on the context. Serotonin receptor modulators, such as 5-HT1A agonists, generally exert an attenuating influence on LTP.
The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the role of this compound and other novel compounds in the intricate landscape of synaptic plasticity. Future electrophysiological studies on this compound are crucial to fully understand its potential and to refine its position within the arsenal of tools available to neuroscientists and drug developers.
References
- 1. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII holoenzyme mechanisms that govern the LTP versus LTD decision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ph-HTBA: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Phenyl-tert-butylamine (Ph-HTBA). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. According to safety data sheets, this compound and similar chemical compounds present multiple hazards. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Key Hazards:
-
Physical Hazards: May be flammable or cause fire upon heating.
-
Health Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety goggles)
-
Face protection (face shield)
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste must be treated as hazardous waste .
| Waste Stream | Description | Container Requirements | Segregation Guidelines |
| This compound Chemical Waste (Pure or Concentrated) | Unused, expired, or contaminated this compound. | Original or a compatible, clearly labeled, sealed, and leak-proof container. | Store separately from incompatible materials, especially combustible materials. |
| Contaminated Labware (Solid Waste) | Gloves, pipette tips, bench paper, etc., contaminated with this compound. | Puncture-proof container or a clearly labeled, sealed plastic bag. | Package separately from non-contaminated waste. Label as "Chemically Contaminated Items" with the name of the chemical. |
| Contaminated Glassware | Broken or disposable glassware contaminated with this compound. | Labeled, puncture-proof container for sharps. | Segregate from non-hazardous broken glass. |
| Aqueous Waste | Rinsate from cleaning this compound contaminated glassware (if applicable). | Compatible, labeled, and sealed container. | Do not mix with other aqueous waste streams without consulting your institution's EHS. |
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making and operational steps for the safe disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Preparation: Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Characterization and Segregation:
-
Determine the type of this compound waste you have (e.g., pure chemical, contaminated solids, or aqueous waste).
-
Segregate different waste streams into separate, compatible, and properly sealed containers. Never mix incompatible waste types.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list all chemical contents, including "this compound," and their approximate concentrations on the label. Chemical abbreviations are not acceptable.
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the container is kept closed except when adding waste and is stored in secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not dispose of this compound down the drain under any circumstances.
-
The final disposal must be conducted by an approved waste disposal plant.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Situation | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move to fresh air. Call a physician. |
| Spill | Collect spillage. Avoid release to the environment. Follow your laboratory's specific spill cleanup procedure for hazardous materials. |
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) provided by the manufacturer. Your institution's Environmental Health and Safety (EHS) office is the primary resource for any questions regarding chemical safety and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
